Product packaging for Cobalt;iridium(Cat. No.:CAS No. 828940-89-2)

Cobalt;iridium

Cat. No.: B14226282
CAS No.: 828940-89-2
M. Wt: 679.10 g/mol
InChI Key: AUCLPTPBBWPBOD-UHFFFAOYSA-N
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Description

Graphene-Cobalt-Iridium Heterostructures

Graphene-cobalt-iridium heterostructures are layered, two-dimensional materials engineered to harness quantum-physical interactions for spintronic applications. helmholtz.dehelmholtz-berlin.de These structures typically consist of a single layer of graphene, a two-dimensional honeycomb lattice of carbon atoms, placed on top of a few atomic monolayers of ferromagnetic cobalt, which are in turn deposited on a heavy metal iridium (Ir(111)) substrate. helmholtz.dehelmholtz-berlin.descitechdaily.comthegraphenecouncil.org The investigation of these materials is driven by their potential to create and manipulate electron spin textures, which could lead to spintronic devices that are faster and more energy-efficient than conventional semiconductor technologies. helmholtz.descitechdaily.comazoquantum.com The samples are often grown on insulating substrates, a necessary step for their integration into functional spintronic components. helmholtz-berlin.descitechdaily.comspintronics-info.comsciencedaily.com

Enhanced Quantum Effects at Interfaces

The interfaces within graphene-cobalt-iridium heterostructures are arenas for significantly enhanced quantum effects that are mutually reinforcing. helmholtz.dehelmholtz-berlin.deazoquantum.com The combination of graphene with a ferromagnetic layer (cobalt) and a heavy metal (iridium) gives rise to a synergistic interplay between different quantum phenomena, an outcome that was previously unexpected. helmholtz-berlin.descitechdaily.comazoquantum.com This amplification of effects is critical for the development of robust spintronic functionalities. scitechdaily.com

While isolated graphene possesses an intrinsically weak spin-orbit coupling (SOC), its electronic properties are dramatically altered in heterostructures. imdea.org When graphene is placed in proximity to a heavy metal like iridium, a strong SOC develops at the interface due to the high atomic number of the metal. helmholtz.descitechdaily.comthegraphenecouncil.org Research has demonstrated that the introduction of a few ferromagnetic cobalt monolayers between the graphene and iridium layers significantly amplifies this spin-orbit coupling. helmholtz-berlin.descitechdaily.comazoquantum.com This enhanced SOC is a foundational property that enables other crucial quantum effects within the system. imdea.org

A primary consequence of the strong and asymmetric SOC at the material interfaces is the Rashba effect, which describes a momentum-dependent splitting of spin-polarized energy bands. helmholtz.dethegraphenecouncil.org In the Graphene/Co/Ir(111) system, this manifests as a pronounced splitting of the energy levels, particularly the π states of graphene. helmholtz.deimdea.org This Rashba-type interaction has been observed to be exceptionally large, approximately two orders of magnitude greater than what was expected. imdea.org The bare Ir(111) surface is known to host a surface state with a giant Rashba splitting, and this effect persists when the surface is protected by a graphene overlayer. aps.orgresearchgate.net The intercalated cobalt layer plays a direct role in enhancing this energy level splitting. helmholtz.dehelmholtz-berlin.dethegraphenecouncil.org Studies have shown that this enhancement is dependent on the thickness of the cobalt layer, with the effect diminishing as the cobalt layer exceeds 10 monoatomic sheets, indicating the graphene states become electronically decoupled from the iridium substrate. imdea.org

The Dzyaloshinskii-Moriya interaction (DMI) is an antisymmetric exchange interaction that emerges at interfaces where inversion symmetry is broken and SOC is strong. uliege.be This interaction favors a non-collinear alignment of adjacent electron spins, a phenomenon known as spin canting, and imparts a specific rotational sense, or chirality, to the magnetic structure. helmholtz.dehelmholtz-berlin.deuliege.be In Graphene/Co/Ir(111) heterostructures, the large Rashba effect is considered the fundamental origin of the observed DMI. imdea.org The strength of this DMI-induced spin canting can be precisely controlled by the thickness of the cobalt layer, with experimental and theoretical data suggesting that three monolayers of cobalt provide an optimal enhancement. helmholtz.dehelmholtz-berlin.dethegraphenecouncil.orgazoquantum.com This interaction is indispensable for creating and stabilizing the complex chiral spin textures required for advanced spintronic applications. helmholtz.dehelmholtz-berlin.deimdea.org

ParameterSystemValueSource
Domain Wall (DW) Width 1 Monolayer Co on Ir(111)~2.7 nm uliege.be, researchgate.net
DW Rotational Sense Co/Ir(111)Clockwise (Néel-type) uliege.be, researchgate.net
Interfacial DMI Parameter (D_s) Co/Ir(111)-(1.07 ± 0.05) pJ/m arxiv.org
DMI Comparison Pt/Co/Ir(111) vs. Co/Ir(111)Total DMI nearly doubles in Pt/Co/Ir(111) uliege.be, researchgate.net
DMI Contribution Pt/Co/Ir(111)DMI is almost entirely due to the Pt layer, with the Ir contribution being minor. uliege.be, researchgate.net

Stabilization of Vortex-like Spin Textures (Skyrmions) for Spintronic Applications

The strong Dzyaloshinskii-Moriya interaction present in Graphene/Co/Ir heterostructures is critical for the stabilization of topologically protected, vortex-like spin textures known as skyrmions. helmholtz.dehelmholtz-berlin.deimdea.org Skyrmions are robust, particle-like magnetic knots where the magnetization twists in a specific pattern. imdea.org The spin canting enforced by the DMI is the specific effect needed to stabilize these chiral structures against thermal fluctuations and external fields. helmholtz.descitechdaily.comazoquantum.comsciencedaily.com Due to their stability and small size, skyrmions are promising candidates for use as information carriers in future spintronic devices, enabling high-density data storage and novel logic operations. helmholtz.dehelmholtz-berlin.de

Role of Cobalt Layer in Mediating Graphene-Iridium Interaction

A pivotal discovery in the study of these heterostructures is the active role of the cobalt layer as a mediator. helmholtz.de Contrary to the expectation that interactions would be confined to adjacent layers, research shows that the cobalt film facilitates a long-range interaction between the graphene layer and the iridium substrate. helmholtz.descitechdaily.comspintronics-info.com The spin-orbit interaction originating from the heavy iridium metal is effectively transmitted through the ferromagnetic cobalt and influences the electronic states of the graphene. imdea.org This mediated interaction is responsible for the mutual reinforcement of the Rashba effect and DMI. helmholtz.deazoquantum.com The ferromagnetic properties of the cobalt layer directly enhance the splitting of the energy levels. helmholtz.dethegraphenecouncil.org The thickness of this mediating layer is a critical parameter; an optimal thickness of three cobalt monolayers has been identified for the spin-canting effect, while thicker layers can electronically decouple the graphene from the influence of the iridium substrate. helmholtz-berlin.deimdea.org

Induced Magnetic Moment in Graphene upon Cobalt Intercalation

The intercalation of cobalt between a graphene layer and a nonmagnetic substrate, such as Iridium(111), is a strategic approach to induce magnetism in graphene. mpg.de This method leverages the proximity effect, where the ferromagnetic nature of the intercalated cobalt layer influences the electronic properties of the adjacent graphene sheet. mpg.de Studies combining photoemission and x-ray magnetic circular dichroism (XMCD) have confirmed that this arrangement successfully induces a magnetic moment in the graphene layer. mpg.deresearchgate.net

A key finding is that the induced magnetic moment in the carbon atoms of the graphene layer is oriented antiparallel to the magnetic moment of the cobalt atoms. mpg.deresearchgate.net This antiparallel coupling is a significant feature of the spintronic behavior of this heterostructure. The strong hybridization between the graphene π-orbitals and the 3d states of cobalt is responsible for this induced magnetism. researchgate.net The interaction is so pronounced that it distorts the graphene's band structure, breaking the degeneracy around the Dirac points. researchgate.net

The magnitude of the induced magnetic moment in graphene can be substantial. While one study using XMCD sum rules estimated a moment of approximately 0.3 µB per carbon atom, further analysis with polarized neutron reflectivity (PNR) provided a more precise value of 0.49 µB per carbon atom at 300 K. mdpi.com Density functional theory (DFT) calculations have further elucidated this phenomenon, showing a site-dependent magnetization within the Moiré pattern formed by the graphene and the underlying cobalt. researchgate.net Specifically, at "top" sites, the graphene couples ferromagnetically to the cobalt, while at "fcc" and "hcp" sites, the coupling is antiferromagnetic. researchgate.net

Fundamental Electronic Properties of Cobalt-Iridium Compounds

Determination of Orbital and Spin Magnetic Moments of Cobalt and Iridium

The orbital and spin magnetic moments are fundamental properties that dictate the magnetic behavior of cobalt-iridium materials. In systems where cobalt is intercalated under graphene on an Ir(111) substrate, these moments have been precisely determined using X-ray magnetic circular dichroism (XMCD). For cobalt nanoclusters, the spin magnetic moment (mS) is consistently around 1.7-1.8 µB, while the orbital magnetic moment (mL) is significantly smaller, in the range of 0.18-0.22 µB. researchgate.net The ratio of orbital to spin moment (mL/mS) is typically around 0.11-0.15, indicating a substantial quenching of the orbital moment due to the reduced symmetry of the crystal field. researchgate.netaps.org

The addition of iridium to iron-cobalt alloys has been shown to enhance the total magnetic moment. sciencedaily.com Theoretical analyses indicate that this enhancement is primarily due to an increase in the contribution of the orbital magnetic moments. sciencedaily.com This effect stems from the strong spin-orbit coupling between the 3d electrons of cobalt and the 5d electrons of iridium. sciencedaily.com

From a magnetic perspective, Ir(II) and Ir(IV) complexes, with a 5d⁷ and 5d⁵ electron configuration respectively, are expected to have one unpaired electron (S = 1/2). mdpi.com Their effective magnetic moment typically exceeds the spin-only value of 1.73 μB due to this significant spin-orbit coupling. mdpi.com In contrast, for the iron-group metals like cobalt, theories often start with a "spin-only" assumption, where the orbital contribution is considered quenched, though small deviations are observed. wgtn.ac.nz

Table 1: Magnetic Moments of Co Clusters on Graphene/Ir(111) at 5 T. researchgate.net

SampleAvg. Atoms per ClusterSpin Moment (mS) (µB)Orbital Moment (mL) (µB)Ratio (mL/mS)
Pt₁₃Co₂₆261.5 ± 0.20.22 ± 0.020.15 ± 0.04
Ir₅₀Co₅₀₀5001.7 ± 0.20.20 ± 0.020.12 ± 0.03
Co₂₇₀₀27001.7 ± 0.20.18 ± 0.020.11 ± 0.03

Table 2: Magnetic Moments of Cationic Cobalt Clusters. aps.org

ClusterAverage Spin Moment per 3d Hole (µB)Orbital Moment Quenching
Co₁₀⁺ - Co₁₅⁺1Quenched to 5%-25% of atomic value

Analysis of Electronic Activation Barriers and Energy Levels

The electronic activation barriers in cobalt and iridium complexes are critical for understanding their reactivity, particularly in catalysis. Studies on pincer complexes used for the cleavage of ether linkages in lignin (B12514952) models show a significant difference between the two metals. The iridium-pincer catalyst prefers an "initial C-H addition" pathway with a rate-determining activation barrier of 11.2 kcal mol⁻¹. mdpi.com In contrast, the cobalt equivalent favors a "direct C-O insertion" route and exhibits two-state reactivity, which drastically lowers its activation barrier, making it a much more active catalyst with a rate constant of 5.1 × 10⁶ s⁻¹ compared to iridium's 44.7 s⁻¹. mdpi.com

In the context of water oxidation catalyzed by hangman corroles, the activation barrier for the crucial O-O bond formation step is dramatically lower for Co(V) (3.6 kcal/mol) compared to Ir(V) (29.1 kcal/mol). snnu.edu.cn This highlights the superior catalytic performance of the cobalt complex in this specific reaction. snnu.edu.cn Similarly, in the dehydrogenation of ammonia (B1221849) borane, the calculated energy barriers for iridium complexes were found to be 15.2 kcal/mol for a concerted mechanism, while cobalt complexes showed different barrier heights depending on the reaction step. mdpi.com

The energy levels of these compounds, particularly the HOMO-LUMO gap, are also defining electronic properties. In iridium and gold phlorin derivatives, the electrochemical HOMO-LUMO gap is quite low, around 1.56-1.6 V, which is substantially smaller than that observed in corresponding corroles (around 2.1 V). acs.org Notably, the redox potentials of the iridium phlorin complex are shifted negatively by about 600 mV compared to the gold analogue, indicating a significantly more electron-rich macrocycle in the iridium complex. acs.org

Table 3: Calculated Activation Barriers for O-O Bond Formation in TM-Hangman Corroles. snnu.edu.cn

Transition Metal SpeciesCalculated Barrier (kcal/mol)
Co(V)3.6
Ir(V)29.1
Co(IV)29.1
Ir(IV)35.1

Table 4: Activation Barriers for Catalytic Cleavage of β-O-4 Ether Linkage. mdpi.com

CatalystPreferred PathwayActivation Energy Barrier (kcal/mol)
(ⁱᵖʳPCP)IrInitial C-H addition11.2
(ⁱᵖʳPCP)CoDirect C-O insertionLowered by two-state reactivity

Electronic Structure of Iridium Corroles and Redox Activity

Iridium corroles represent a unique class of compounds where a third-row transition metal is successfully incorporated into the small corrole (B1231805) macrocycle. caltech.edu These complexes typically feature a planar macrocycle and are axially bound by ligands like amines or phosphines. caltech.educaltech.edu

A key distinction between iridium corroles and their cobalt analogues lies in their redox behavior. caltech.edu The redox activity in cobalt corroles is primarily centered on the corrole ring itself. caltech.educaltech.edu In contrast, when iridium corroles are oxidized, there is significant mixing of the metal's 5d orbitals into the oxidized ground state. caltech.edu This is evidenced by electron paramagnetic resonance (EPR) spectra showing highly anisotropic g tensor components. caltech.educaltech.edu While detailed studies show that this oxidized state is still predominantly corrole-based, the iridium character can vary from 10% to 18%, a value that correlates with the electron-donating strength of the axial ligands. caltech.edu

DFT calculations on a theoretical Ir(VII)-corrole terminal carbide complex predict a stable compound with a short Ir-C bond and a substantial singlet-triplet gap of about 1.8 eV, supporting an Ir(VII) center without non-innocent behavior from the corrole ligand. uit.no This contrasts with other potential high-valent species where the ligand plays a more active redox role. The electronic structure of iridium corroles also gives rise to unique near-IR phosphorescence, a property not typically seen in other corrole complexes. caltech.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co5Ir2 B14226282 Cobalt;iridium CAS No. 828940-89-2

Properties

CAS No.

828940-89-2

Molecular Formula

Co5Ir2

Molecular Weight

679.10 g/mol

IUPAC Name

cobalt;iridium

InChI

InChI=1S/5Co.2Ir

InChI Key

AUCLPTPBBWPBOD-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Ir].[Ir]

Origin of Product

United States

Synthetic Methodologies for Cobalt Iridium Compounds and Architectures

Solution-Phase Synthesis Approaches

Solution-phase synthesis provides a versatile platform for creating cobalt-iridium materials with controlled size, shape, and composition. These methods typically involve the reaction of soluble metal precursors in a liquid medium, allowing for homogeneous mixing at the atomic level.

Hydrothermal and Solvothermal Techniques for Bimetallic Oxide Formation

Hydrothermal and solvothermal syntheses are powerful methods for crystallizing inorganic materials from solutions at elevated temperatures and pressures. rsc.org Hydrothermal synthesis utilizes water as the solvent, whereas solvothermal synthesis employs non-aqueous solvents. rsc.orgrsc.org These techniques are particularly effective for producing bimetallic oxides and nanostructures. rsc.orgrsc.org

For instance, hydrous cobalt-iridium oxide two-dimensional (2D) nanoframes have been synthesized through a multi-step process that includes a microwave-assisted hydrothermal step. nih.govrsc.org In one approach, cobalt(II) hydroxide (B78521) (Co(OH)₂) nanosheets are first formed via a rapid microwave-assisted process. bas.bg These nanosheets then serve as a template for the deposition of iridium nanoparticles. A subsequent thermal treatment under a reducing atmosphere followed by a chemical leaching step produces the final Co-Ir alloy nanoframes. bas.bg Another method involves the hydrothermal synthesis of a binary metal oxide of cobalt and vanadium, where an aqueous solution containing cobalt(II) chloride, vanadium(III) chloride, and urea (B33335) is heated in a Teflon-lined autoclave at 150 °C for 14 hours. acs.org

Similarly, Ir-Co₃O₄ oxide catalysts can be prepared using a co-precipitation method followed by a hydrothermal treatment. rsc.org The parameters of the hydrothermal/solvothermal process, such as temperature, reaction time, and the concentration of precursors, are critical in determining the final properties of the Co₃O₄-based material. rsc.org

ProductPrecursorsMethodSolventTemperature (°C)TimeKey FindingsRef.
Hydrous Co-Ir Oxide NanoframesCo(OH)₂, IrCl₃·xH₂OMicrowave-assisted hydrothermalWater12010 minFormation of Ir-decorated Co(OH)₂ nanosheets as an intermediate. nih.govbas.bg
Ir-Co₃O₄ Oxide-Co-precipitation followed by hydrothermal---Produces a cubic phase catalyst with a 6 nm crystal size. rsc.org
Amorphous CoVOₓCoCl₂, VCl₃, UreaHydrothermalWater15014 hFacile route to produce an active amorphous oxide catalyst. acs.org

Precipitation and Co-precipitation Methods for Mixed Metal Precursors

Precipitation and co-precipitation are widely used techniques for synthesizing mixed-metal oxide precursors from aqueous solutions. cdmf.org.br These methods involve inducing supersaturation by changing conditions like pH or temperature, leading to the nucleation and growth of solid particles. cdmf.org.br Co-precipitation, in particular, is effective for creating homogeneous mixtures of multiple metal ions in the precursor stage, which is crucial for forming bimetallic compounds upon subsequent treatment. researchgate.netacs.org

This approach is employed in the synthesis of catalysts and advanced battery materials. For example, Ir-Co₃O₄ oxide catalysts are prepared by co-precipitation, which ensures a uniform distribution of iridium on the Co₃O₄ support. rsc.org The process can be followed by hydrothermal treatment to control the final crystal structure. rsc.org

In the context of lithium-ion batteries, precursors for cathode active materials like lithium-nickel-manganese-cobalt oxides (NMC) are synthesized via co-precipitation. researchgate.netescholarship.org In a typical process for an NMC111 precursor, the concentrations of metal salts, the chelating agent (ammonia), and pH are carefully controlled to facilitate the dynamic equilibrium between hydroxide and ammonia (B1221849) complexes, which influences nucleation, growth, and aggregation of the precursor particles. researchgate.net This route allows for the synthesis of a transition metal hydroxide precursor that is subsequently oxidized and lithiated. researchgate.net

Product/PrecursorPrecursorsMethodKey ParametersApplicationRef.
Ir-Co₃O₄ Oxide CatalystIr and Co saltsCo-precipitationwt% of IrCO₂ Hydrogenation rsc.org
NMC111 Cathode PrecursorNi, Mn, Co saltsCo-precipitationpH, Ammonia concentration, Metal concentrationLithium-ion Batteries researchgate.net
Co/TiO₂ CatalystCobalt nitrate (B79036), UreaDeposition-precipitationpH (controlled by ammonia evaporation)Catalysis cdmf.org.br

Ligand-Assisted Complex Synthesis

The synthesis of discrete molecular complexes containing both cobalt and iridium often relies on the use of carefully designed ligands that can bridge the two metal centers or stabilize specific oxidation states and coordination geometries.

Pincer ligands, which are multidentate ligands that typically bind to a metal center in a meridional fashion, are instrumental in stabilizing low-valent metal centers like Co(I) and Ir(I). The synthesis of cobalt(I) and iridium(I) complexes bearing a pentadentate N-homoallyl-substituted bis(NHC) pincer ligand (bimca^Homo^) has been achieved through transmetalation routes. nih.govacs.org

For the cobalt(I) complex, [Co(bimca^Homo^)], two synthetic pathways have been developed. The first is a direct transmetalation from an in situ generated lithium complex, [Li(bimca^Homo^)], to CoCl(PPh₃)₃. acs.org The second, a two-step route, involves transmetalation from [Li(bimca^Homo^)] to CoCl₂ to form a Co(II) intermediate, which is then reduced to the desired Co(I) complex. nih.govacs.org The analogous iridium(I) complex, [Ir(bimca^Homo^)], is prepared more directly by transmetalation of either [Li(bimca^Homo^)] or [K(bimca^Homo^)] with [Ir(μ-Cl)(COD)]₂. nih.govacs.org

Similarly, PBP pincer boryl complexes of cobalt and iridium have been synthesized from a diborane(4) (B1213185) precursor. scielo.org.mx The Co(I) complex, [(d(CH₂P(iPr)₂)abB)Co(PMe₃)₂], is formed by reacting the precursor with [(Me₃P)₄Co-Me], yielding dark orange crystals. scielo.org.mx The iridium analogue's synthesis involves the oxidative addition of the diborane (B8814927) precursor to an iridium(I) complex like [Ir(cod)Cl]₂. scielo.org.mx

The construction of multinuclear systems, such as Ir(III)-Co(III) dyads, is of significant interest for applications in photocatalysis, particularly for hydrogen evolution. These systems are designed to couple an iridium-based photosensitizer with a cobalt-based catalytic center.

The synthesis typically involves preparing cationic iridium(III) photosensitizer complexes that feature a pendant pyridine (B92270) ligand. This free pyridine unit then coordinates to a cobalt(III) catalyst, forming the dyad. These supramolecular assemblies have been shown to efficiently produce hydrogen under visible light irradiation, with performance that surpasses equivalent systems lacking the direct linkage between the photosensitizer and the catalyst. The design allows for vectorial electron transfer, and by modifying the ligands on the iridium center, the light-absorbing properties of the dyad can be tuned across the visible spectrum from blue to red.

Solid-State and High-Temperature Synthesis Methods

Solid-state and high-temperature methods are essential for producing materials that are inaccessible through solution-based routes, such as certain alloys, intermetallics, and mixed oxides. These methods typically involve the thermal treatment of precursors at high temperatures to induce diffusion, reaction, and crystallization. cdmf.org.br

A notable high-temperature technique is the Adams fusion method, which has been adapted for the synthesis of iridium-cobalt oxide (IrCo) nanoparticles. The conventional method involves reacting aqueous metal precursors with an alkali metal nitrate, followed by calcination at temperatures between 200 and 600 °C. A modified, surfactant-assisted Adams fusion method has been developed to produce scalable IrCo oxide nanoparticles. In this process, iridium and cobalt precursors (e.g., H₂IrCl₆ and Co(NO₃)₂) are mixed in a KNO₃ solution with a surfactant. The solution is evaporated, and the resulting solid is calcined in air at 400 °C. This approach yields mixed oxide phases with a more homogeneous distribution of the metals.

The Pechini method is another versatile technique used to synthesize Co-doped IrO₂. acs.org This process involves dissolving an iridium salt (e.g., IrCl₃·3H₂O) and a cobalt salt (e.g., CoSO₄·7H₂O) in citric acid. The solution is then polymerized and subjected to sequential calcination steps at 300 °C, 500 °C, and finally 700 °C to form the doped oxide. acs.org

Direct calcination of co-precipitated precursors is also a common route. For instance, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles synthesized by co-precipitation are subsequently calcined at temperatures like 873 K and 1073 K to achieve the desired crystalline spinel structure. Similarly, thermal treatment of iridium-decorated Co(OH)₂ nanosheets at 300 °C under a H₂/Ar atmosphere leads to the formation of Co-Ir materials containing phases of Co₃O₄ and a metallic CoIr alloy. nih.gov

MethodPrecursorsTemperature (°C)AtmosphereProductKey FeaturesRef.
Surfactant-assisted Adams fusionH₂IrCl₆, Co(NO₃)₂400AirIrCo oxide nanoparticlesScalable method, homogeneous mixed oxide phase.
Pechini MethodIrCl₃·3H₂O, CoSO₄·7H₂O, Citric Acid300, 500, 700 (sequential)-Co-doped IrO₂Forms doped oxide with Co²⁺ replacing Ir⁴⁺ ions. acs.org
Thermal Treatment / CalcinationIridium-decorated Co(OH)₂300H₂/ArCo-Ir alloy and Co₃O₄Forms metallic alloy domains and oxide phases. nih.govbas.bg
Solid-State ReactionLa₂O₃, Co₃O₄ powders750 - 1000AirLaCoO₃ perovskiteDirect reaction of oxide precursors without intermediate steps. cdmf.org.br

Modified Adams Fusion Synthesis for Iridium-Cobalt Oxides

The conventional Adams fusion method is a technique for producing nanosized metal oxides through the calcination of metal nitrate precursors, typically at temperatures ranging from 200 to 600 °C. escholarship.orgescholarship.org While effective for rapid and scalable production, this method often suffers from drawbacks such as particle aggregation, limited control over the final composition, and microstructural inconsistencies. escholarship.orgacs.org

A modified, surfactant-assisted Adams fusion synthesis has been developed as a scalable and controlled method for producing iridium-cobalt (IrCo) oxide nanoparticles. acs.orgosti.govacs.org This approach addresses the limitations of the conventional method by introducing a surfactant to the aqueous metal precursor solution. escholarship.orgacs.org The process begins with the dissolution of a surfactant, such as the triblock copolymer Pluronic F-127, in an aqueous solution. escholarship.orgacs.org Following this, iridium and cobalt precursors, for example, hexachloroiridic acid (H₂IrCl₆) and cobalt(II) nitrate (Co(NO₃)₂), are mixed in a potassium nitrate (KNO₃) solution and added dropwise to the surfactant solution. escholarship.orgacs.org The mixture is then stirred and heated to evaporate the solvent, yielding a polymerized particle intermediate that can be further processed. escholarship.orgacs.org This modified technique promotes a more uniform interaction between iridium and cobalt, facilitating the formation of mixed oxide phases at lower temperatures and with greater efficiency compared to traditional fusion methods. acs.org

Surfactants are a critical component in the modified Adams fusion synthesis, playing a pivotal role in directing the morphology and preventing the agglomeration of the resulting nanoparticles. acs.orgrsc.orgresearchgate.net In the synthesis of IrCo oxides, a triblock copolymer like Pluronic F-127 is used to control the catalyst's morphology. escholarship.orgacs.org

The surfactant functions as a structure-directing and capping agent. researchgate.net By adsorbing onto the surface of the forming nanoparticles, the surfactant molecules help to guide crystal growth and, crucially, create a protective layer that prevents individual particles from sintering or fusing together during the synthesis and subsequent thermal treatment. acs.orgresearchgate.net This control results in a more uniform particle size and distribution. Research confirms that the presence of a surfactant enhances the interaction between the iridium and cobalt precursors, leading to a more homogeneous mixed oxide and improved performance, whereas its absence can lead to stronger segregation of the two metals. researchgate.net

Table 1: Parameters for Surfactant-Assisted Adams Fusion Synthesis of IrCo Oxide

Parameter Description Source
Iridium Precursor Hexachloroiridic acid (H₂IrCl₆) escholarship.orgacs.org
Cobalt Precursor Cobalt(II) nitrate (Co(NO₃)₂) escholarship.orgacs.org
Surfactant Pluronic F-127 (triblock copolymer) escholarship.orgacs.org
Solvent/Medium Aqueous solution with Potassium Nitrate (KNO₃) escholarship.orgacs.org

| Process | The surfactant is dissolved, followed by the dropwise addition of metal precursors. The solution is stirred at 80 °C and then evaporated at 98.5 °C. | escholarship.orgacs.org |

Thermal treatment, or calcination, is the final and decisive step in the Adams fusion method, responsible for the structural evolution from the precursor-surfactant composite to a crystalline mixed metal oxide. escholarship.org This process involves heating the material in an air or oxygen atmosphere at temperatures typically between 200 and 600 °C. escholarship.org

During calcination, the organic surfactant is burned off, and the metal precursors decompose and oxidize, leading to the formation of the final IrCo oxide structure. The temperature and duration of this treatment are critical variables that determine the degree of crystallinity and the precise phase of the resulting oxide. acs.org For instance, different thermal treatments can produce materials ranging from amorphous, hydrated oxides to more crystalline structures. acs.org In the modified Adams method, the enhanced mixing of precursors allows for the formation of the desired mixed oxide phases at lower temperatures, which can be advantageous for energy efficiency and for retaining a smaller nanoparticle size. acs.org Subsequent processing, such as acid etching with nitric acid (HNO₃), can be used to selectively remove some of the more accessible cobalt, further modifying the structure and exposing more active iridium sites. escholarship.orgacs.org

Mechanochemical Approaches for Single Atom Incorporation

Mechanochemistry offers a distinct and scalable pathway for synthesizing advanced catalysts by using mechanical force to induce chemical reactions. researchgate.netscispace.com This approach has been successfully employed to create cobalt oxide catalysts incorporated with single iridium atoms (Ir-Co₃O₄). researchgate.netnih.govdntb.gov.ua The synthesis is straightforward and can be scaled up to produce gram-level batches, highlighting its potential for practical applications. researchgate.netscispace.com

In this method, iridium and cobalt precursors are subjected to high-energy ball milling. The intense mechanical forces generated during this process facilitate the dispersion of iridium down to the atomic level within the cobalt oxide (Co₃O₄) matrix. researchgate.net The resulting material consists of isolated iridium atoms anchored within the Co₃O₄ support. scispace.com Advanced characterization techniques, such as operando X-ray absorption spectroscopy, have revealed that during electrocatalytic reactions, these single iridium atoms become partially oxidized to a highly active Ir>4+ state. researchgate.netnih.gov This single-atom architecture ensures maximum utilization of the precious iridium metal, leading to catalysts with significantly higher mass activity and turnover frequency compared to conventional iridium oxide (IrO₂) benchmarks. researchgate.netscispace.com

Nanomaterial Synthesis and Advanced Architecture Design

Synthesis of Two-Dimensional Cobalt-Iridium Nanoframes

Two-dimensional (2D) nanoframes represent a sophisticated catalyst architecture that combines high surface area, porous structure, and efficient use of materials. researchgate.netrsc.org A multi-step process has been developed for the synthesis of hydrous cobalt-iridium oxide 2D nanoframes. researchgate.netresearchgate.net

The synthesis involves four main stages:

Formation of Co(OH)₂ Nanosheets: The process starts with the synthesis of two-dimensional cobalt(II) hydroxide (Co(OH)₂) nanosheets, often using a rapid microwave-assisted hydrothermal method. researchgate.netrsc.org

Iridium Decoration: The pre-formed Co(OH)₂ nanosheets are then decorated with iridium. This is achieved by suspending the nanosheets in a solution containing an iridium precursor, such as iridium(III) chloride (IrCl₃·xH₂O). researchgate.netnih.gov

Thermal Treatment: The iridium-decorated nanosheets undergo a controlled thermal treatment in a reducing atmosphere (e.g., H₂/Ar) at around 300 °C. researchgate.netnih.gov This step reduces the metals and transforms the solid nanosheet into a 2D nanoframe structure composed of interconnected nanofilaments. researchgate.netnih.gov

This method results in a unique, unsupported, carbon-free nanostructure consisting of interconnected Co-Ir alloy domains, which allows for three-dimensional molecular access to the active sites. rsc.orgresearchgate.net

Table 2: Evolution of Elemental Composition during 2D Co-Ir Nanoframe Synthesis

Synthesis Stage Iridium (wt%) Cobalt (wt%) Oxygen (wt%) Source
After Thermal Treatment (Co-Ir) 36.0 ± 1.8 46.0 ± 2.9 17.3 ± 4.3 nih.gov

| After Acid Leaching (CoIr-CL) | 88.3 ± 1.5 | 5.2 ± 0.6 | 6.3 ± 2.0 | nih.gov |

Electrodeposition Techniques for Iridium-Cobalt Thin Films

Electrodeposition is a versatile and cost-effective technique for fabricating thin films of metallic alloys and oxides directly onto a conductive substrate. mdpi.comnih.gov This method allows for precise control over film thickness and composition by manipulating electrochemical parameters such as current density or applied potential. mdpi.comresearchgate.net

For the synthesis of iridium-cobalt thin films, a galvanostatic (constant current) or potentiostatic (constant potential) approach is typically used. nih.govresearchgate.net The process involves immersing a substrate, such as copper foam, into an electrolyte solution containing salts of both iridium and cobalt. researchgate.net For example, an electrolyte can be prepared with sodium hexabromoiridate(III) and cobalt(II) sulfate. researchgate.net By applying a current or potential, the metal ions in the solution are reduced and co-deposited onto the substrate, forming an alloyed thin film. researchgate.net

The composition of the resulting Ir-Co film can be tuned by adjusting the deposition parameters. researchgate.net This technique can produce adherent, porous, and hollow topographies, which are beneficial for applications in catalysis by maximizing the electrochemically active surface area. researchgate.net The performance of these films is sensitive to factors like catalyst loading and the temperature of the electrolyte solution during deposition. researchgate.net

Fabrication of Cobalt-Iridium Nanosheets and Nanorods

The synthesis of cobalt-iridium nanostructures, such as nanosheets and nanorods, often involves multi-step processes designed to create materials with high surface areas and specific catalytic properties.

One approach to fabricating two-dimensional (2D) cobalt-iridium nanoframes begins with the synthesis of Co(OH)₂ nanosheets. rsc.orgrsc.org This is typically achieved through a microwave-assisted hydrothermal method. rsc.orgrsc.org Subsequently, these nanosheets are decorated with iridium nanoparticles. rsc.orgrsc.org This decoration is accomplished by suspending the Co(OH)₂ nanosheets in a solution containing an iridium precursor, such as IrCl₃·xH₂O, and heating the mixture in a microwave reactor. rsc.org The resulting iridium-decorated Co(OH)₂ nanosheets maintain the extended 2D morphology of the parent material, with lateral sizes ranging from 2 to 5 micrometers and thicknesses of approximately 10 nanometers. rsc.orgrsc.org Thermal treatment of these decorated nanosheets under a hydrogen atmosphere leads to the formation of Co-Ir 2D nanoframes, which consist of interconnected nanofilaments creating a porous network. rsc.org

The synthesis of one-dimensional (1D) cobalt-iridium nanostructures, like nanorods, can be achieved through various methods. For instance, IrO₂–Co₃O₄ nanorods have been investigated as catalysts. rsc.org Additionally, a method for producing Co₃O₄ nanorods involves the thermal decomposition of a cobalt salt, such as Co(NO₃)₂·6H₂O, by heating it in air. google.com This process yields nanorods with average diameters of 10-70 nm and lengths of 20-100 nm. google.com While this method is specific to cobalt oxide, similar principles can be adapted for mixed-metal nanostructures. Another approach involves the electrospinning of precursors followed by calcination to create tubular mixed oxide nanocomposites of iridium and cobalt (IrₓCo₁₋ₓOᵧ). acs.org This technique allows for the formation of polycrystalline nanotubes where iridium, cobalt, and oxygen are homogeneously distributed. acs.org

The characterization of these nanostructures is crucial to understanding their morphology and composition. Techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and inductively coupled plasma atomic emission spectroscopy (ICP-AES) are employed to determine the morphology and elemental composition of the synthesized materials at each stage of the process. rsc.orgrsc.org

Table 1: Synthesis Parameters for Cobalt-Iridium Nanosheets

Parameter Value
Precursor for Nanosheets Co(OH)₂
Iridium Source IrCl₃·xH₂O
Synthesis Method Microwave-assisted hydrothermal
Nanosheet Lateral Size 2–5 µm
Nanosheet Thickness ~10 nm
Final Structure 2D Nanoframes

Table 2: Synthesis Parameters for Cobalt Oxide Nanorods

Parameter Value
Cobalt Precursor Co(NO₃)₂·6H₂O
Synthesis Method Thermal Decomposition
Calcination Temperature 420–700 °C
Nanorod Diameter 10–70 nm
Nanorod Length 20–100 nm

Electrospinning of Metal-Organic Framework (MOF)-Based Precursors for Porous Structures

Electrospinning is a versatile technique for fabricating nanofibrous materials, and its application to Metal-Organic Framework (MOF)-based precursors allows for the creation of porous cobalt-iridium structures. This method involves the integration of MOFs into a polymer solution, which is then electrospun to produce composite nanofibers. Subsequent thermal treatment, or pyrolysis, of these fibers can yield porous carbonaceous materials embedded with metal or metal oxide nanoparticles. nih.gov

A general procedure for creating MOF-derived nanostructures involves the in-situ electrospinning of a MOF, such as a cobalt-based MOF, within a polymer matrix like polyacrylonitrile (B21495) (PAN). nih.gov This is followed by a pyrolysis process. nih.gov This in-situ strategy helps to confine the resulting nanoparticles within the continuous porous carbon nanofibers, which can restrict their growth and prevent aggregation and oxidation during the high-temperature treatment. nih.gov

For instance, α-cobalt nanoparticles confined in nitrogen-doped carbon nanofibers (α-Co@NCNF) have been synthesized using this approach. nih.gov The process starts with the electrospinning of Co-MOFs integrated into PAN nanofibers. nih.gov Pyrolysis of these composite fibers then leads to the formation of the desired nanozyme structure. nih.gov

The electrospinning technique has also been employed to create one-dimensional tubular mixed oxide nanocomposites of iridium and cobalt (IrₓCo₁₋ₓOᵧ). acs.org This process, followed by calcination, results in the formation of crystalline tubular nanocomposites. acs.org The morphology of these structures is often inherited from the tendency of one of the components, such as Co₃O₄, to form nanotubes during calcination, which then acts as a template for the other components. acs.org

The properties of the final porous structures, such as surface area and porosity, can be tailored by adjusting the MOF-to-polymer ratio and the processing conditions during electrospinning and pyrolysis. mdpi.com Characterization of these materials is essential to confirm their morphology, structure, and composition.

Table 3: Electrospinning for MOF-Derived Porous Structures

Parameter Description
Technique In-situ Electrospinning
Polymer Matrix Polyacrylonitrile (PAN)
Precursor Cobalt-based Metal-Organic Framework (Co-MOF)
Post-treatment Pyrolysis
Resulting Structure α-Cobalt nanoparticles confined in nitrogen-doped carbon nanofibers (α-Co@NCNF)

Green Chemistry Approaches in Cobalt-Iridium Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nanomaterials to develop environmentally friendly and sustainable methods. These approaches utilize natural resources like plants and microorganisms to replace hazardous chemicals typically used in conventional synthesis routes.

Biogenic Synthesis of Cobalt Oxide Nanoparticles from Biomass Extracts

The biogenic synthesis of cobalt oxide nanoparticles (NPs) offers an eco-friendly alternative to traditional chemical and physical methods. nih.gov This approach utilizes extracts from various biomass sources, such as plants, microorganisms, and algae, which contain biomolecules that act as reducing and stabilizing agents. nih.govrsc.org This green synthesis method avoids the use of toxic reducing agents like hydrazine (B178648) hydrate (B1144303) and sodium borohydride. rsc.org

A common procedure involves preparing an aqueous extract from a biomass source, such as pineapple peels or pomegranate peels. erpublications.come3s-conferences.org This is typically done by cleaning, drying, and powdering the plant material, followed by heating the powder in distilled water to extract the necessary phytochemicals. e3s-conferences.org The plant extract is then mixed with a cobalt salt solution, for example, cobalt(II) chloride or cobalt nitrate hexahydrate. erpublications.come3s-conferences.org The bioactive compounds in the extract, which include flavonoids, phenolic acids, and proteins, facilitate the reduction of cobalt ions and the subsequent formation and stabilization of cobalt oxide nanoparticles. rsc.orgscielo.org.mx

For example, Co₃O₄ nanoparticles have been synthesized using the fruit extract of Litchi chinensis and pineapple peel extract. nih.gove3s-conferences.org In another study, pomegranate peels were used with a cobalt nitrate hexahydrate solution to produce cobalt oxide nanoparticles with an approximate size of 46 nm. erpublications.com The resulting nanoparticles are often characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups from the phytochemicals involved in the synthesis, and scanning electron microscopy (SEM) to observe the morphology. nih.gov

Table 4: Examples of Biomass Used in Cobalt Oxide Nanoparticle Synthesis

Biomass Source Cobalt Precursor Resulting Nanoparticle Reference
Pineapple Peel Cobalt(II) chloride Co₃O₄ e3s-conferences.org
Pomegranate Peel Cobalt nitrate hexahydrate CoO erpublications.com
Litchi chinensis Fruit Extract Not specified Co₃O₄ nih.gov

Phytosynthesis of Iridium Nanoparticles from Natural Extracts

The phytosynthesis of iridium nanoparticles (NPs) is an emerging area of green chemistry that utilizes plant extracts as reducing and capping agents. mdpi.com This method provides a sustainable alternative to conventional chemical synthesis, which often involves hazardous reducing agents. mdpi.com While the green synthesis of other noble metal nanoparticles is well-documented, the use of natural extracts for the preparation of iridium NPs is a more recent development. mdpi.com

One study demonstrated the first-time use of grape marc extracts, a waste product from winery production, for the synthesis of iridium nanoparticles. mdpi.comresearchgate.net The process involved an aqueous thermal extraction of the grape marcs at different temperatures to obtain extracts rich in polyphenols and reducing sugars. mdpi.comresearchgate.net These extracts were then used to reduce an iridium precursor, leading to the formation of Ir-NPs. mdpi.comresearchgate.net

The characteristics of the synthesized iridium nanoparticles, such as their size and catalytic activity, were found to be dependent on the extraction conditions of the plant material. mdpi.com For instance, an extraction temperature of 65 °C was found to be optimal for producing ultra-small Ir-NPs with a size of approximately 4.0 nm. mdpi.com The phytochemicals present in the plant extracts, such as polyphenols, flavonoids, and sugars, are responsible for both the reduction of the metal ions and the stabilization of the resulting nanoparticles, preventing their agglomeration. scielo.org.mxmdpi.com

The properties of the phytosynthesized nanoparticles can be tailored by adjusting parameters such as the concentration of the extract and the reaction conditions. nih.gov Characterization techniques like UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering are used to confirm the formation and determine the size and morphology of the iridium nanoparticles. researchgate.net

Table 5: Phytosynthesis of Iridium Nanoparticles using Grape Marc Extract

Parameter Details
Natural Extract Source Grape Marc (Winery Waste)
Extraction Method Aqueous Thermal Extraction
Key Phytochemicals Polyphenols, Reducing Sugars
Resulting Nanoparticle Size ~4.0 nm (at 65 °C extraction)

Advanced Characterization Techniques for Cobalt Iridium Systems

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the electronic and atomic-level features of Co-Ir compounds. By utilizing various forms of radiation to interact with the material, these methods can elucidate properties that are critical for applications in catalysis and electronics.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information on the local electronic and geometric structure of a selected atomic species within a material. mdpi.comnih.gov The technique is versatile, capable of analyzing materials in various forms, including crystalline or amorphous solids and liquids. nih.gov By tuning the incident X-ray energy to a specific absorption edge (e.g., the Co or Ir K-edge or L-edge), one can selectively probe the environment of either cobalt or iridium atoms independently. mdpi.com XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). uu.nl

The XANES region, which encompasses the absorption edge and extends to about 50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comuu.nllibretexts.org The energy position of the absorption edge shifts with the formal oxidation state of the element; a higher oxidation state corresponds to a shift to higher energy. washington.educhemrxiv.org This allows for the qualitative and often quantitative determination of the valence states of cobalt and iridium in bimetallic compounds. washington.edunih.gov

In Co-Ir systems, XANES is frequently employed to track changes in the oxidation states of both metals under various conditions, such as during catalytic reactions. For instance, in situ XANES studies on cobalt oxide films have shown clear shifts in the Co K-edge, indicating transformations between Co²⁺ and Co³⁺ under different gaseous environments. acs.org Similarly, analysis of the pre-edge features in the K-edge spectra of 3d transition metals like cobalt can reveal details about the local symmetry and the hybridization of electronic orbitals. chemrxiv.orgconicet.gov.ar These features arise from electronic transitions from a core level to unoccupied states, providing a probe of the partial density of unoccupied electronic states. uu.nl In studies of Co₃O₄, pre-edge peaks in the Co K-edge spectrum have been attributed to transitions that provide insight into the electronic structure and oxidation states of cobalt in both tetrahedral and octahedral sites. chemrxiv.org

Table 1: XANES Analysis of Oxidation States in Cobalt-Based Oxides

Material SystemConditionObserved Change at Co K-edgeInterpretationReference
Monolayer CoOₓ on Pt(111)Exposure to pure COWhite line maximum at ~7725 eVPredominantly Co²⁺ state acs.org
Monolayer CoOₓ on Pt(111)Exposure to pure O₂White line maximum at ~7730 eVPredominantly Co³⁺ state acs.org
Co₃O₄StandardSharp pre-edge peakCharacteristic of mixed Co²⁺ (tetrahedral) and Co³⁺ (octahedral) states acs.orgnih.gov

The EXAFS region, starting from approximately 50 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. nih.govuu.nl Analysis of these oscillations provides quantitative information about the local atomic environment, including bond distances, coordination numbers (CN), and the identity of neighboring atoms. nih.govresearchgate.net

For bimetallic Co-Ir nanoparticles, EXAFS is crucial for determining the degree of alloying, identifying core-shell structures, and quantifying the coordination environment of each metal. nih.govaip.org By analyzing the EXAFS data at both the Co and Ir absorption edges, researchers can build a detailed picture of the nanoparticle's structure. For example, in carbon-supported Ir-Co bimetallic catalysts, EXAFS analysis at the Co K-edge suggested that cobalt predominantly coordinates with oxygen, while analysis at the Pt L₃-edge in analogous Pt-Co systems revealed the formation of Pt-Pt or Pt-Co metallic bonds. nih.gov In studies of hydrous cobalt-iridium oxide nanoframes, EXAFS fitting was used to determine the coordination numbers for the first Co-O shell. nih.gov Distinguishing between neighboring elements with close atomic numbers, such as Co and Ni or N and O, can be challenging with EXAFS due to similar scattering properties. nih.gov

Table 2: Representative EXAFS Fitting Results for Cobalt-Based Catalysts

MaterialAbsorbing AtomScattering PathCoordination Number (CN)Bond Distance (Å)Reference
Co₃O₄CoCo-O5.33N/A nih.gov
Co-NBs (Cobalt Nanoboracite)CoCo-O5.33N/A nih.gov
CoFe-NBs (Cobalt-Iron Nanoboracite)CoCo-O4.93N/A nih.gov
Pt₁-In₂O₃PtPt-ON/A1.7 researchgate.net

Femtosecond X-ray Emission Spectroscopy (XES) is a cutting-edge, pump-probe technique used to track electronic dynamics on their natural timescale of femtoseconds (10⁻¹⁵ s). rsc.orgrsc.org Typically performed at X-ray Free-Electron Lasers (XFELs), this method involves exciting the sample with an ultrashort optical laser pulse (the pump) and then probing the subsequent electronic relaxation cascade with a femtosecond X-ray pulse. mdpi.comrsc.org XES is uniquely sensitive to the charge and spin state of the probed atom, making it ideal for studying photoinduced processes like electron transfer in bimetallic complexes. rsc.org

In the context of Co-Ir systems, which are often designed for photocatalysis, understanding the pathway and timescale of electron transfer between the two metal centers is critical. While direct XES studies on Co-Ir dyads are emerging, extensive research on analogous systems, such as Ruthenium-Cobalt ([Ru-Co]) and Iron-Cobalt ([Fe-Co]) complexes, demonstrates the technique's power. rsc.orgresearchgate.net For example, a joint XES and X-ray Diffuse Scattering (XDS) study on a [Ru-Co] bimetallic complex successfully followed the ultrafast reduction of the cobalt center and a subsequent spin-state relaxation that occurred within 1.9 picoseconds. rsc.org This type of experiment provides direct spectroscopic evidence of the charge transfer mechanism, isolating the electronic and structural contributions to the excited-state cascade. rsc.orgresearchgate.net

Photoelectron Spectroscopy

Photoelectron spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical environment of the top few atomic layers of a material. ntu.edu.twcnrs.fr

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), involves irradiating a sample with soft X-rays, causing the emission of core-level electrons. ntu.edu.twbris.ac.uk The kinetic energy of these emitted photoelectrons is measured, and from this, their original binding energy can be determined. Since the binding energy is unique to each element and is sensitive to the local chemical environment (the "chemical shift"), XPS can be used to identify the elements present on a surface (typically the top 1-10 nm) and their oxidation states. cnrs.frthermofisher.com

XPS is extensively used to characterize Co-Ir catalysts, where surface composition and the chemical state of the active sites are paramount to performance. rsc.org High-resolution XPS spectra of the Co 2p and Ir 4f regions are analyzed by fitting the peaks to different components, each corresponding to a specific chemical state. rsc.orgresearchgate.net For example, in hydrous Co-Ir oxide nanoframes, XPS analysis of the Ir 4f region identified the presence of metallic iridium (Ir⁰), anhydrous IrO₂ (Ir⁴⁺), and species containing Ir³⁺. rsc.org Similarly, analysis of the Co 2p region can distinguish between metallic Co, Co²⁺ (e.g., in CoO), and Co³⁺ (e.g., in Co₃O₄ or CoOOH). researchgate.net This detailed surface information is critical for correlating the structure of the catalyst with its activity and stability. rsc.orgmdpi.com

Table 3: XPS Peak Fitting Analysis of Chemical States in a CoIr-CL Catalyst

RegionPeak LabelAssignment (Oxidation State)Reference
Ir 4fIr⁰Metallic Iridium rsc.org
Ir₁Anhydrous IrO₂ (Ir⁴⁺) rsc.orgresearchgate.net
Ir₂Ir₂O₃ (Ir³⁺) or Iridium Chloride rsc.orgresearchgate.net
Ir₃Hydrous IrO₂ (Ir⁴⁺) rsc.orgresearchgate.net
Co 2pCo₁Metallic Cobalt researchgate.net
Co₂Co₃O₄ (Co²⁺, Co³⁺) researchgate.net
Co₃CoO (Co²⁺), Co(OH)₂, or CoOOH (Co³⁺) researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the chemical bonds and molecular structures within Co-Ir systems.

Fourier-Transform Infrared (FTIR) spectroscopy and its variant, Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy, are instrumental in identifying functional groups and adsorbed species on the surface of Co-Ir catalysts. Attenuated Total Reflectance (ATR)-FTIR has been employed to characterize the structural evolution of cobalt-iridium materials, such as in the transformation of Co(OH)₂ nanosheets to Co-Ir nanoframes. rsc.org For instance, the vibrational bands in the FTIR spectrum of Co(OH)₂ nanosheets, showing absorptions around 3500 cm⁻¹ and 1632 cm⁻¹, are altered during the synthesis and treatment processes, indicating structural changes. rsc.org

Operando DRIFTS is particularly valuable for studying catalysts under reaction conditions. mdpi.com By using probe molecules like carbon monoxide (CO), researchers can investigate the oxidation state and chemical nature of the active sites. mdpi.comresearchgate.net For example, in studies of iridium oxide (IrO₂) catalysts, DRIFTS combined with mass spectrometry helps correlate the catalyst's oxidation state with its catalytic activity by monitoring the stretching vibration of adsorbed CO. mdpi.com The technique can distinguish between different surface species and provide insights into reaction mechanisms, such as the oxidation of CO on nanoparticle catalysts. tandfonline.com FTIR has also been used to identify the creation of specific defect groups, like H-bonded silanols, on support materials which can influence the properties of deposited iridium catalysts. mdpi.com

Raman spectroscopy provides complementary information to FTIR, being particularly sensitive to the vibrations of metal-oxygen bonds in oxides. It is a key technique for analyzing the crystal lattice vibrations in materials like iridium-cobalt mixed oxides. researchgate.net

The application of operando Raman spectroscopy has been crucial for monitoring the dynamic structural evolution of Co-Ir electrocatalysts during reactions like the oxygen evolution reaction (OER). nih.gov For example, during alkaline hydrogen evolution reaction (HER) studies on Ir/NiPS₃ catalysts, in-situ Raman spectroscopy revealed the appearance of new peaks at specific applied potentials, indicating structural changes and the formation of intermediates during electrocatalysis. nih.gov Similarly, studies on hydrous Co-Ir oxide nanoframes have utilized Raman spectroscopy to understand how the bimetallic alloy surface transforms into an oxide/hydroxide (B78521) surface under OER conditions. rsc.org This allows for a direct correlation between the catalyst's structure and its activity and stability. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for probing species with unpaired electrons, making it indispensable for studying the oxidation states and electronic structures of cobalt and iridium centers in various materials. springernature.com Divalent cobalt (Co(II), 3d⁷) can exist in high-spin (S=3/2) or low-spin (S=1/2) states, which are EPR-active and distinguishable by their characteristic signals. mdpi.comresearchgate.netrsc.org

EPR studies on homologous series of d⁹-complexes, including cobalt(0) and iridium(0), have provided detailed information on their geometric and electronic structures. researchgate.netnih.gov The g-tensors, which are sensitive to the local environment of the paramagnetic center, show significant anisotropy for Co(0) and Ir(0) complexes. researchgate.net For instance, cis and trans isomers of an iridium(0) complex were identified and shown to have distinct g-tensor values. researchgate.net In Co(II) complexes, EPR can confirm the spin state, with high-spin Co(II) often exhibiting poorly resolved resonances due to large g-anisotropy and spin-orbit coupling. researchgate.net However, in situ EPR investigations of cobalt oxide films under applied potential have successfully identified and quantified low-spin Co(IV) species (g_eff = 2.27), correlating their presence with water oxidation activity. mdpi.com Similarly, EPR has been used to characterize Ir(II) complexes, which are also paramagnetic (low-spin 5d⁷), and to determine their g-tensor parameters. mdpi.com

EPR g-Tensor Values for Selected Cobalt and Iridium Complexes
ComplexSpin Stateg-valuesReference
[Co(troppph)2]Co(0), d9g = 2.320, g = 2.080 researchgate.net
cis-[Ir(troppph)2]Ir(0), d9g = 2.030, g = 2.060 researchgate.net
trans-[Ir(troppph)2]Ir(0), d9g = 1.980, g = 2.150 researchgate.net
Ir(cod)(dpp-bian)2Ir(II), S=1/2gxx = gyy = 2.393, gzz = 1.88 mdpi.com
Co(II) in Co-Pi filmCo(IV), S=1/2 (low-spin)geff = 2.27 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material, providing information about its electronic structure and optical band gap. ekb.eg This technique is widely used to characterize Co-Ir systems, particularly in oxide forms. acs.org For cobalt oxides like Co₃O₄, distinct absorption bands are observed which correspond to ligand-to-metal charge transfer events, such as O²⁻ → Co³⁺ and O²⁻ → Co²⁺. researchgate.net The optical band gap for materials like Co₃O₄ and iridium oxide (IrO₂) thin films can be determined from their UV-Vis spectra, with typical values falling in the range of 1.7–3.2 eV. ekb.eg

Operando diffuse reflectance UV-Vis (DRUV) spectroelectrochemistry allows for the tracking of changes in the electronic structure of catalysts under working conditions. amazonaws.com For example, studies on cobalt-containing catalysts for the oxygen evolution reaction have used this technique to monitor changes in the material's electronic structure as a function of the applied potential, revealing transformations in the cobalt oxidation state and coordination geometry. amazonaws.com

Optical Band Gap Values for Relevant Metal Oxides
MaterialBand Gap (eV)Reference
Co3O4~2.05 (O2- → Co2+) researchgate.net
Co3O4~1.61 (O2- → Co3+) researchgate.net
IrO2~1.7 - 3.2 ekb.eg
ZnO~3.2 ekb.eg
CdO~1.7 ekb.eg

Ultrafast Optical Spectroscopy for Photoinduced Processes

Ultrafast optical spectroscopy techniques, such as femtosecond transient absorption spectroscopy, provide insight into the dynamics of photoinduced processes on extremely short timescales. These methods are essential for understanding the behavior of photocatalysts and other photoactive materials. royalsocietypublishing.organnualreviews.org

In the context of cobalt and iridium complexes, femtosecond UV-Vis transient absorption spectroscopy has been used to study the excited-state dynamics. For example, investigations into a cobalt(III) carbene complex revealed the presence of an excited-state absorption band peaking at 380 nm upon laser excitation, allowing researchers to track the internal conversion processes from the initially populated state. nih.gov Femtosecond extreme ultraviolet (XUV) spectroscopy is another powerful technique that can reveal oxidation state and ligand field specific dynamics in photocatalysts, as demonstrated in studies of iridium-based systems. annualreviews.orgacs.org This method offers elemental specificity and high temporal resolution, making it possible to resolve the dynamics of short-lived intermediate states that are critical to photocatalytic cycles. annualreviews.org

Microscopic and Imaging Techniques

Microscopic and imaging techniques are fundamental for visualizing the morphology, structure, and elemental composition of cobalt-iridium materials at the nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to determine particle size, shape, and agglomeration state. rsc.orgacs.orgamazonaws.com For instance, TEM analysis of an IrCo oxide catalyst revealed highly agglomerated particles of approximately 2 nm. acs.orgescholarship.org In the synthesis of Co-Ir nanoframes, SEM was used to track the morphological changes at each step, from initial Co(OH)₂ nanosheets to the final porous nanoframe structure. rsc.orgrsc.org

High-Resolution TEM (HRTEM) and Scanning Transmission Electron Microscopy (STEM), particularly in High-Angle Annular Dark-Field (HAADF) mode, provide atomic-level structural details. amazonaws.com HAADF-STEM is instrumental for identifying isolated single atoms due to its Z-contrast sensitivity. rsc.org These techniques are often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), which provides elemental mapping and quantification. acs.orgamazonaws.com EDS analysis of IrCo materials has confirmed the preferential removal of cobalt after acid etching by showing an increase in the Ir:Co atomic ratio and has verified the uniform dispersion of Co and Ir in the final nanostructures. acs.orgescholarship.orgresearchgate.net These combined microscopic techniques provide a comprehensive picture of the catalyst's physical structure, which is essential for understanding its performance. sfb-taco.at

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing cobalt-iridium nanostructures, providing high-resolution imaging to determine particle size, shape, and distribution. rsc.org For instance, low-magnification TEM analysis has been used to examine carbon-supported ultrafine cobalt-iridium nanoclusters. amazonaws.com This technique operates by using a parallel electron beam to probe the sample, which must be electron-transparent (typically less than 100 nm thick). rsc.org The resulting images are formed from coherent, elastically scattered electrons, revealing detailed information about the material's morphology and crystalline features. rsc.org

Aberration-Corrected Scanning Transmission Electron Microscopy (HAADF-STEM) for Atomic Resolution Imaging

Aberration-corrected Scanning Transmission Electron Microscopy (STEM), particularly in the high-angle annular dark-field (HAADF) mode, enables atomic-resolution imaging of cobalt-iridium systems. nih.gov This technique can form electron beams smaller than 100 picometers, allowing for the direct visualization of single atomic columns and even individual atoms. nih.gov The contrast in HAADF-STEM images is approximately proportional to the square of the atomic number (Z-contrast), meaning heavier elements like iridium appear brighter than lighter elements like cobalt. scispace.com

This capability has been instrumental in studying the distribution of iridium and cobalt atoms in various nanostructures. For example, in cobalt-iridium oxide two-dimensional nanoframes, low-magnification and high-resolution HAADF-STEM images have provided detailed structural insights. researchgate.net Similarly, for cobalt-oxide-supported palladium nanoparticles decorated with iridium, aberration-corrected STEM has been used to examine the morphology and structure, revealing the presence of iridium single atoms, nanoclusters, and nanoparticles. nih.gov The technique has also been employed to confirm the uniform dispersion of cobalt and iridium in bimetallic catalysts. rsc.org

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for analyzing the surface morphology of cobalt-iridium materials. rsc.org It provides information on the shape, size, and texture of particles and agglomerates at the micro and nanoscale. ufms.br For instance, SEM has been utilized to observe the morphology of cobalt-iridium nanoframes and their precursor materials at each step of the synthesis process. rsc.org This includes imaging Co(OH)₂ nanosheets, iridium-decorated Co(OH)₂, the material after thermal treatment (Co-Ir), and the final chemically leached product (CoIr-CL). researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM or STEM to determine the elemental composition and distribution within a sample. bruker.comwikipedia.org When the electron beam interacts with the sample, it generates characteristic X-rays unique to each element. wikipedia.org By collecting and analyzing these X-rays, EDX can create elemental maps that visualize the spatial distribution of cobalt and iridium. jeol.com

In the study of cobalt-iridium systems, EDX has been crucial for confirming the presence and quantifying the amounts of each element. For example, EDX mapping of CoIr-CL nanoframes showed a uniform dispersion of cobalt and iridium. rsc.org The technique has also been used to track changes in elemental composition during synthesis. After thermal treatment of iridium-decorated cobalt hydroxide, the iridium content increased to 36.0 ± 1.8 wt% and cobalt to 46.0 ± 2.9 wt%. rsc.org Following an acid leaching step, the composition of the resulting CoIr-CL sample was found to be 88.3 ± 1.5 wt% iridium and 5.2 ± 0.6 wt% cobalt. rsc.org

Table 1: Elemental Composition of Cobalt-Iridium Materials at Different Synthesis Stages

Synthesis StageIridium (wt%)Cobalt (wt%)Oxygen (wt%)
Co-Ir (Post-thermal treatment)36.0 ± 1.846.0 ± 2.917.3 ± 4.3
CoIr-CL (Post-acid leaching)88.3 ± 1.55.2 ± 0.66.3 ± 2.0

This table is based on data from SEM-EDX analysis. rsc.org

Diffraction Techniques

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and identifying the phases present in cobalt-iridium materials. forcetechnology.com Each crystalline material produces a unique diffraction pattern when exposed to an X-ray beam, which acts as a fingerprint for that specific phase. forcetechnology.com

XRD has been used to determine the structures of precursor materials and the final catalyst in the synthesis of cobalt-iridium nanoframes. researchgate.net For example, XRD patterns of Co(OH)₂, iridium-decorated Co(OH)₂, Co-Ir, and CoIr-CL were compared with reference patterns for α-Co(OH)₂, Co₃O₄, metallic Co, and metallic Ir to identify the phases present at each stage. researchgate.netresearchgate.net In studies of cobalt-doped iridium oxide (Co:IrO₂), XRD patterns indicated that for cobalt concentrations up to 10 mol%, the doping is homogeneous, with Co²⁺ ions substituting Ir⁴⁺ ions in the lattice, causing a small distortion. researchgate.net The analysis of XRD peak broadening can also provide information about crystallite size and microstrain within the material. psu.edu

Electrochemical Characterization Methods

Electrochemical methods are essential for evaluating the performance of cobalt-irridium materials, particularly in their application as electrocatalysts for reactions like the oxygen evolution reaction (OER). These techniques are typically conducted in a three-electrode cell. rsc.org

A common setup involves a rotating disk electrode (RDE) as the working electrode, a platinum mesh as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode. rsc.org Amperometry, a technique that measures the current response at a fixed potential, has been used to detect the formation of electrocatalytic nuclei of cobalt and iridium oxides. nih.govutexas.edu These measurements reveal that a small number of ions (10 ± 1 for cobalt and 13 ± 4 for iridium) are required to form a nucleus capable of oxidizing water. nih.govutexas.edu

Linear sweep voltammetry (LSV) is used to measure the current as the potential is swept, providing information on the catalytic activity. For CoIr nanoclusters, the OER activity was measured in acidic media, showing an overpotential of 260 mV at a current density of 10 mA cm⁻². acs.org Electrochemical impedance spectroscopy (EIS) is another technique used to study the electrode kinetics and charge transfer resistance at the electrode-electrolyte interface. nih.gov

Rotating Disk Electrode (RDE) Voltammetry for Kinetic Analysis

Rotating Disk Electrode (RDE) voltammetry is a powerful hydrodynamic technique used to investigate the kinetics of electrochemical reactions at the electrode-electrolyte interface. numberanalytics.comcornell.edu By controlling the rotation speed of the disk-shaped electrode, a well-defined and reproducible mass transport of reactants to the electrode surface is achieved. numberanalytics.comals-japan.com This allows for the separation of mass-transport effects from the intrinsic kinetics of the reaction. cornell.edu

In the context of Co-Ir systems, RDE voltammetry is instrumental in evaluating their catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.orgrsc.org For instance, studies on hydrous cobalt-iridium oxide nanoframes have utilized RDE to determine their OER activity, showing significantly higher mass and specific activities compared to commercial iridium oxide (IrO₂). rsc.orgrsc.orgresearchgate.net The technique involves recording current-potential curves at various rotation speeds. mdpi.com

The data obtained from RDE measurements can be analyzed using the Koutecky-Levich equation:

Generated code

where:

i is the measured current

i_k is the kinetic current

i_L is the diffusion-limited current

B is the Levich constant

ω is the angular velocity of the electrode numberanalytics.com

By plotting 1/i versus ω^(-1/2) (a Koutecky-Levich plot), kinetic parameters such as the kinetic current (i_k), the number of electrons transferred (n), and the rate constant for the reaction can be determined. numberanalytics.comals-japan.com This analysis is critical for understanding the reaction mechanisms and for comparing the intrinsic catalytic activity of different Co-Ir formulations. mdpi.comresearchgate.net For example, kinetic analysis of cobalt phosphide (B1233454) films for the OER using RDE has allowed for the estimation of the exchange current density, standard rate constant, and transfer coefficient. researchgate.net

Table 1: Key Kinetic Parameters Obtainable from RDE Voltammetry

Parameter Description Significance for Co-Ir Systems
Kinetic Current (ik) The current that would flow in the absence of mass transport limitations. Represents the intrinsic catalytic activity of the Co-Ir material.
Number of Electrons Transferred (n) The number of electrons involved in the overall electrochemical reaction. Helps to elucidate the reaction pathway (e.g., 4-electron pathway for OER). cornell.edu
Rate Constant (k) A measure of the speed of the electrochemical reaction. Provides a quantitative measure of the catalytic efficiency. numberanalytics.com
Tafel Slope Derived from the relationship between overpotential and the logarithm of the kinetic current. Offers insights into the rate-determining step of the reaction mechanism. rsc.org

Electrochemical Flow Cell-Inductively Coupled Plasma-Mass Spectrometry (EC-ICP-MS) for Dissolution Studies

The stability of electrocatalytic materials is paramount for their practical application. Electrochemical Flow Cell-Inductively Coupled Plasma-Mass Spectrometry (EC-ICP-MS) is a highly sensitive analytical technique that provides real-time, element-resolved information on the dissolution of catalyst materials during electrochemical operation. tuwien.at This method combines an electrochemical flow cell, where the Co-Ir material is subjected to controlled potential or current, with downstream ICP-MS analysis of the electrolyte. tuwien.atmpg.de

EC-ICP-MS allows for the in-situ detection of dissolved cobalt and iridium ions in the electrolyte with extremely low detection limits, often in the parts per billion (ppb) range. tuwien.at This capability is crucial for understanding the degradation mechanisms of Co-Ir catalysts under operating conditions. hep.com.cndicp.ac.cn For example, studies on Pt-Co/C electrocatalysts have used EC-ICP-MS to monitor the dissolution of both platinum and cobalt during potential cycling, providing insights into the stability of the alloy. acs.org

By correlating the dissolution profiles of cobalt and iridium with the applied potential, researchers can identify the potential ranges where dissolution is most pronounced and gain insights into the passivation and corrosion behavior of the Co-Ir system. dicp.ac.cn This information is vital for designing more durable and stable electrocatalysts. Research on iridium and iridium oxide particles has utilized this technique to investigate their dissolution in acidic media, providing a deeper understanding of their stability during the oxygen evolution reaction. dicp.ac.cn

Table 2: Information Gained from EC-ICP-MS Dissolution Studies of Co-Ir Systems

Measurement Description Significance
Time-resolved Dissolution Rates The rate at which Co and Ir ions are released into the electrolyte as a function of time and applied potential. Identifies conditions leading to catalyst degradation and helps in assessing long-term stability. tuwien.at
Elemental Dissolution Stoichiometry The ratio of dissolved Co to Ir. Reveals whether one element preferentially leaches from the alloy, leading to changes in surface composition and activity.
Correlation with Electrochemical Signals Simultaneous measurement of current and dissolution. Links specific electrochemical processes (e.g., oxidation, reduction) to catalyst degradation. dicp.ac.cn

Other Characterization Modalities

In addition to the specialized electrochemical techniques, other analytical methods play a significant role in the comprehensive characterization of cobalt-iridium systems, particularly for nanomaterials.

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of nanoparticles suspended in a liquid. nih.gov The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. Analysis of these fluctuations provides the hydrodynamic diameter of the particles.

For Co-Ir nanoparticles, DLS is a valuable tool for assessing their size, size distribution, and colloidal stability. aidic.itresearchgate.net The size of the nanoparticles can significantly influence their catalytic activity and other properties. For instance, in the synthesis of cobalt-based nanoparticles, DLS has been used to show that the average particle diameter can be controlled by the synthesis conditions. aidic.itresearchgate.net Studies on cobalt nanoparticles have shown a correlation between particle size measured by DLS and their catalytic performance. mdpi.comacs.org Characterization of iridium nanoparticles has also employed DLS to determine their size in suspension. mdpi.com

Table 3: DLS Data for Nanoparticle Characterization

Parameter Description Importance for Co-Ir Nanoparticles
Hydrodynamic Diameter (Z-average) The intensity-weighted mean hydrodynamic size of the particle distribution. Provides a measure of the average particle size in the suspension. mdpi.com
Polydispersity Index (PDI) A measure of the broadness of the size distribution. Indicates the uniformity of the nanoparticle sizes. A low PDI suggests a monodisperse sample.
Zeta Potential A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. Indicates the stability of the colloidal suspension. High absolute zeta potential values suggest good stability and resistance to aggregation. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a wide range of materials with high sensitivity and precision. nih.govnih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. nih.govlabtesting.com The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio and quantified. labtesting.com

In the analysis of Co-Ir systems, ICP-MS is essential for the accurate quantification of cobalt and iridium content. acs.orgeag.com This is critical for confirming the bulk composition of synthesized alloys, nanoparticles, and thin films, and for ensuring that the desired stoichiometry has been achieved. escholarship.org For metal alloys, the sample must first be completely digested, typically using a mixture of acids, to create an aqueous solution for analysis. armi.comicsoba.org

ICP-MS is also used to measure trace and ultra-trace elemental impurities that could affect the material's properties. impactanalytical.comresearchgate.net The technique's high sensitivity allows for detection at parts-per-trillion levels. labtesting.com Furthermore, as mentioned in section 3.4.2, ICP-MS is the detector of choice for online dissolution studies when coupled with an electrochemical cell. mpg.de It can also be used for post-mortem analysis of electrolytes to quantify metal leaching after electrochemical testing. rsc.orgacs.org

Table 4: Applications of ICP-MS in the Analysis of Cobalt-Iridium Systems

Application Description Typical Analytes
Bulk Composition Analysis Determination of the major elemental constituents to verify the Co:Ir ratio. Cobalt (Co), Iridium (Ir) acs.orgescholarship.org
Trace Element Analysis Quantification of impurity elements that may be present from precursor materials or synthesis processes. A wide range of elements depending on the synthesis route. exlibrisgroup.comanalytik-jena.fr
Dissolution/Leaching Studies Measurement of Co and Ir concentrations in electrolytes after electrochemical experiments. Dissolved Cobalt (Co) and Iridium (Ir) ions. rsc.orgacs.org

Electrocatalysis Involving Cobalt Iridium Systems

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is a critical component of water electrolysis for hydrogen production. However, its sluggish kinetics often necessitate the use of efficient electrocatalysts. researchgate.netnih.gov Iridium-based materials are recognized for their high stability and activity in the harsh acidic environments of proton exchange membrane (PEM) water electrolyzers. sciopen.comsciopen.com To enhance catalytic performance and reduce the reliance on the rare and costly iridium, cobalt has been investigated as a promising alloying element. nih.govescholarship.org

Iridium-Cobalt Oxide Catalysts for Water Electrolysis

In acidic environments, which are relevant to PEM water electrolyzers, iridium-cobalt catalysts have demonstrated notable activity and stability. sciopen.comsciopen.com The inclusion of cobalt can enhance the intrinsic activity of iridium-based catalysts by altering their electronic structure. nih.govsciopen.com

For instance, IrCo hollow nanospheres and IrCo₀.₁₄ nanorings have shown enhanced OER performance in acidic media, with overpotentials at 10 mA·cm⁻² reported to be 281 mV and 278 mV, respectively. sciopen.com This improvement is attributed to the synergistic effects between iridium and cobalt. sciopen.com Similarly, hydrous cobalt–iridium oxide 2D nanoframes exhibited 17 times higher mass activity and 18 times higher specific activity compared to commercial IrO₂. nih.gov This enhanced activity is linked to the presence of highly active surface iridium hydroxide (B78521) groups. nih.gov

Acid etching of Ir-Co oxides can further boost performance by selectively removing cobalt, which increases the surface area and exposes more active iridium sites. escholarship.orgacs.org An acid-etched Ir-Co oxide catalyst (IrCo_ae) showed a significant reduction in overpotential at 10 mA/cm² compared to a commercial iridium oxide catalyst. acs.orgosti.gov Specifically, the overpotential was reduced by approximately 18% under acidic conditions. acs.orgosti.gov However, a trade-off can exist, as acid etching can sometimes lead to decreased stability. escholarship.orgacs.org

The stability of these catalysts is a critical factor. While some bimetallic Co-Ir catalysts show similar stability to commercial IrO₂, the degradation processes can differ. nih.gov For example, accelerated durability testing on hydrous Co-Ir oxide nanoframes led to a higher rate of iridium dissolution but also an increase in specific activity. nih.gov In another study, CoIr nanoclusters demonstrated long-term stability for 120 hours under a magnetic field, a significant improvement over the 20 hours without a magnetic field. nih.gov

Table 1: OER Performance of Various Iridium-Cobalt Catalysts in Acidic Media

Catalyst Overpotential (mV at 10 mA·cm⁻²) Key Findings
IrCo₀.₁₄ NRs 278 High activity due to homogeneous interface and alloying synergistic effect. sciopen.com
IrCo HNPs 281 Enhanced performance from electronic interactions and Ir-Co atomic synergistic effect. sciopen.com
Hydrous Co-Ir oxide nanoframes Not specified, but 17x higher mass activity than IrO₂ Higher activity attributed to surface iridium hydroxide groups. nih.gov
IrCo_ae ~18% lower than commercial IrOₓ_C Acid etching enhances activity by exposing more active sites. acs.orgosti.gov
CoIr NCs 220 (with magnetic field) Magnetic field enhances activity and stability. nih.gov

Iridium-cobalt catalysts also show promise for OER in alkaline electrolytes. acs.orgmdpi.com An Ir-Co oxide synthesized via a modified Adams fusion method outperformed a commercial iridium oxide catalyst in alkaline media. acs.org The acid-etched version of this catalyst, IrCo_ae, achieved a 14% lower overpotential at 10 mA/cm² compared to the commercial baseline. acs.orgosti.gov However, this acid-etched catalyst showed significant activity degradation in alkaline conditions, highlighting a potential stability issue. escholarship.orgacs.org

In a different approach, an Ir–Co₃S₄ heterojunction demonstrated excellent stability in alkaline media, operating for 1000 hours at a current density of 100 mA cm⁻². acs.org This catalyst achieved a low overpotential of 158 mV at 10 mA cm⁻². acs.org The high performance was attributed to the formation of binuclear Ir-Co active sites and a favorable oxide coupling mechanism. acs.org

The performance of Ir-Co catalysts can be influenced by factors such as the concentration of the alkaline electrolyte and the operating temperature. For instance, increasing the KOH concentration from 1 M to 6 M significantly decreased the OER overpotential for a catalyst, and further reduction was observed by increasing the temperature. mdpi.com

Table 2: OER Performance of Iridium-Cobalt Catalysts in Alkaline Media

Catalyst Overpotential (mV at 10 mA·cm⁻²) Stability Key Findings
IrCo_ae ~14% lower than commercial IrOₓ_C Significant activity degradation. escholarship.orgacs.org Acid etching improves initial activity but compromises stability. acs.org
Ir–Co₃S₄ 158 Stable for 1000 h at 100 mA cm⁻². acs.org Binuclear Ir–Co active sites and oxide coupling mechanism enhance performance. acs.org
Ir-Co thin films Not specified Investigated for hydrogen evolution. Performance is affected by loading and solution temperature. researchgate.net

The development of efficient OER catalysts for neutral pH environments is crucial for technologies like microbial electrolysis cells. researchgate.net Iridium-cobalt based materials have shown potential in this area. For example, Ir nanoclusters anchored on Co/Fe-layered double hydroxide (LDH) nanosheets exhibited a low overpotential of 323 mV at 10 mA cm⁻² and a record-low Tafel slope of 42.8 mV dec⁻¹ in a neutral electrolyte. researchgate.net The crystalline nature of the LDH was found to restrain corrosion, while the iridium species enhanced the OER kinetics. researchgate.net

The enhanced performance of iridium-cobalt catalysts is largely attributed to the synergistic effects between the two metals. sciopen.comacs.org This synergy can manifest in several ways, including modification of the electronic structure, creation of more active sites, and improved charge transfer. sciopen.comresearchgate.net

Incorporating cobalt into the iridium lattice can induce lattice strain, which optimizes the binding energies of reaction intermediates and enhances catalytic activity. escholarship.org The interaction between Ir and Co can also lead to unique electron transfer dynamics. For example, in a hierarchical IrO₂@Ir/Co₃O₄ heterostructure, electron transfer from IrO₂ and Co₃O₄ to Ir at the interface was observed, which compressed the Ir-O and Co-O bonds and reduced the free energy of OER intermediates. sciopen.com

Acid etching can further amplify these synergistic effects by creating a porous morphology that increases the surface area and exposes more Ir-Co mixed oxide active sites. escholarship.orgacs.org The presence of cobalt can also influence the oxidation state and coordination environment of iridium, leading to the formation of highly active species like Ir-OH groups on the catalyst surface. nih.gov Theoretical calculations have shown that doping cobalt into an iridium oxide lattice can alter the electron density and lower activation energies for the OER. nih.gov

Mechanistic Investigations of OER Pathways

Understanding the reaction mechanism of the OER on cobalt-iridium catalysts is essential for designing more efficient materials. The OER is a complex four-electron process, and its pathway can vary depending on the catalyst and the electrolyte. nih.govresearchgate.net

On iridium-based catalysts, two primary mechanisms are often discussed: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). sciopen.comnih.gov In the AEM, the reaction proceeds through the formation of adsorbed oxygen-containing intermediates (like *OH, *O, and *OOH) on the metal active sites. researchgate.net The LOM, on the other hand, involves the participation of oxygen atoms from the catalyst's crystal lattice. nih.gov

For cobalt-iridium systems, evidence suggests that the presence of cobalt can influence which pathway is favored. For example, in Co-doped SrIrO₃, it was found that cobalt activates surface lattice oxygen, promoting the LOM. nih.gov In situ Raman spectroscopy and other techniques have shown that the Ir-μ-oxo stretching vibration, indicative of bridging oxygen, is reduced during the OER in the presence of cobalt, further supporting the involvement of lattice oxygen. nih.gov

In situ X-ray absorption spectroscopy has been a powerful tool for probing the electronic and structural changes in these catalysts during the OER. osti.gov Studies on Ir single atoms on cobalt oxide nanosheets revealed that Ir-O-Co pairs directly boost OER efficiency. osti.gov The oxidation state of iridium can also change under OER conditions, with transformations from Ir⁴⁺ to higher oxidation states like Ir⁵⁺ being observed, which can impact both activity and stability. frontiersin.orgrsc.org

In alkaline media, the OER mechanism on an Ir–Co₃S₄ catalyst was found to follow a favorable oxide coupling mechanism on binuclear Ir–Co sites. acs.org In situ Raman spectroscopy showed that the surface of this catalyst was irreversibly reconstructed into CoOOH species during the reaction. acs.org For Co-based catalysts in general, a Langmuir–Hinshelwood type mechanism, involving two adjacent metal sites, has been reported in alkaline conditions. rsc.org

In Situ/Operando Spectroscopic Probes of Active Sites and Reaction Intermediates

The identification of active sites and reaction intermediates during the oxygen evolution reaction (OER) is critical for designing efficient catalysts. researchgate.netfrontiersin.org In cobalt-iridium systems, in situ and operando spectroscopic techniques are indispensable tools for revealing the dynamic nature of the catalyst surface under reaction conditions. frontiersin.orgresearchgate.net These methods allow for the observation of changes in the catalyst's electronic and geometric structure, as well as the detection of transient species that are crucial to the catalytic cycle. chinesechemsoc.orgrsc.org

Operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful for probing the electronic state and coordination environment of cobalt and iridium centers. frontiersin.orgrsc.orgacs.org For instance, operando XAS studies on iridium-based catalysts have revealed potential-dependent structural changes, with stronger Ir-Ir interactions observed at higher OER potentials, suggesting a dynamic evolution of the active sites. acs.org In Co-Ir systems, these techniques can track the oxidation states of both metals, which is believed to be crucial for the catalytic activity. researchgate.netrsc.org For example, the presence of high-valent iridium species, such as Ir(V), has been proposed as a key intermediate in the OER mechanism, although conclusive proof remains a challenge. frontiersin.org

Infrared (IR) spectroscopy, particularly attenuated total reflection infrared (ATR-IR) spectroscopy, provides valuable insights into the vibrational modes of adsorbed species, allowing for the direct observation of reaction intermediates like *OH, *O, and OOH. researchgate.netacs.org In studies of cobalt-based catalysts, operando ATR-IR has been used to monitor the evolution of Co(IV)=O and OOH intermediates, providing direct evidence for their involvement in the OER pathway. acs.org The application of these techniques to Co-Ir systems can help elucidate the synergistic effects between the two metals in facilitating the formation and conversion of these intermediates.

The combination of these spectroscopic methods with theoretical calculations, such as density functional theory (DFT), provides a comprehensive understanding of the structure-activity relationships in Co-Ir catalysts. acs.org DFT can help to interpret experimental spectra and predict the stability of different intermediates on various active sites, guiding the design of more efficient catalysts. researchgate.net

Dynamic Transformation of Active Cobalt and Iridium Centers during OER

During the oxygen evolution reaction (OER), the surfaces of cobalt-iridium catalysts undergo significant dynamic transformations. acs.org These changes involve the oxidation states, coordination environments, and even the morphology of the active cobalt and iridium centers. chinesechemsoc.org Understanding these transformations is key to comprehending the catalyst's activity and stability. nih.gov

Initially, bimetallic Co-Ir alloys or oxides often transform into an oxide/hydroxide surface layer under the applied anodic potentials of the OER. nih.gov For example, hydrous cobalt-iridium oxide nanoframes, which start with interconnected Co-Ir alloy domains, evolve to form a surface rich in iridium hydroxide species. nih.gov This transformation is believed to be responsible for the enhanced OER activity observed in these materials. nih.gov

Operando spectroscopic studies have been instrumental in observing these dynamic changes in real-time. aip.org For instance, operando X-ray absorption spectroscopy (XAS) has shown that the oxidation state of iridium can increase during the OER, potentially forming highly active Ir(IV) or even Ir(V) species. acs.orgsciopen.com The introduction of cobalt can influence this process, potentially stabilizing higher oxidation states of iridium or creating unique electronic structures at the Co-Ir interface that are more favorable for OER. researchgate.netsciopen.com

The dissolution and redeposition of catalyst components can also occur during OER, leading to a continuous restructuring of the active surface. nih.gov In hydrous Co-Ir oxide nanoframes, accelerated durability testing has shown an increase in the dissolution rate of iridium compared to monometallic IrO2. nih.gov However, this was accompanied by an increase in the specific activity, suggesting that the newly formed surface, rich in iridium hydroxide groups, is more active. nih.gov This highlights the complex interplay between stability and activity in these dynamic systems.

The presence of cobalt can also influence the local geometry and electronic structure of the iridium sites. sciopen.com The formation of Co-O-Ir bridges or the substitution of iridium atoms with cobalt in the oxide lattice can alter the binding energies of OER intermediates, thereby affecting the reaction kinetics. researchgate.net

Influence of Electron Density and Binding Energies of Oxygen Intermediates

The electrocatalytic activity of cobalt-iridium systems for the oxygen evolution reaction (OER) is profoundly influenced by the electron density of the active metal centers and the binding energies of oxygen-containing intermediates (*OH, *O, and *OOH). researchgate.netsciopen.com The introduction of cobalt into an iridium-based catalyst can significantly modify these properties, leading to enhanced performance. researchgate.net

Alloying or doping iridium with cobalt can alter the electronic structure of the iridium active sites. sciopen.comrsc.org This is due to the hybridization of the 3d orbitals of cobalt with the 5d orbitals of iridium. figshare.com This interaction can lead to a redistribution of electron density, which in turn affects the adsorption and desorption energies of the OER intermediates. sciopen.com Theoretical calculations have shown that doping IrO₂ with cobalt can alter the electron density and influence changes in the binding energies of intermediates, resulting in structures with lower activation energies. researchgate.netnih.gov

The binding energy of oxygen intermediates is a critical descriptor for OER activity. acs.org According to the Sabatier principle, an ideal catalyst should bind these intermediates neither too strongly nor too weakly. If the binding is too strong, the intermediates will poison the active sites, hindering the reaction. If the binding is too weak, the intermediates will not be sufficiently stabilized to react further. The presence of cobalt can help to optimize these binding energies. sciopen.com For example, the introduction of cobalt can weaken the binding of oxygen intermediates on iridium sites, which can enhance the OER performance in some cases. sciopen.com

The electron density at the active sites also plays a crucial role in the stability of the catalyst. rsc.org A higher electron density can help to prevent the over-oxidation and dissolution of the metal centers under the harsh anodic conditions of the OER. rsc.org By tuning the Co-Ir ratio and the catalyst structure, it is possible to achieve a balance between high activity and good stability.

Recent research on CoIr nanoclusters has demonstrated that the introduction of cobalt dopants can induce a local magnetic moment in the iridium catalyst through 3d-5d hybridization. figshare.comnih.govacs.org This results in a pronounced spin polarization intensity, which has been shown to enhance OER activity. nih.govacs.org

Strategies for Iridium Minimization in OER Catalysts

Given the scarcity and high cost of iridium, a key focus in the development of oxygen evolution reaction (OER) catalysts is to minimize its usage while maintaining high activity and stability. nih.govnih.govescholarship.org Several strategies are being explored to achieve this, with many involving the use of cobalt in conjunction with iridium. escholarship.org

One of the primary approaches is to increase the intrinsic activity of each iridium atom, thereby requiring less of the precious metal to achieve a desired current density. osti.gov This can be accomplished through various methods that leverage the synergistic effects between iridium and other elements, particularly cobalt. sciopen.comescholarship.org

Another important strategy is to improve the utilization of iridium by creating catalyst structures with high surface area and porosity. osti.gov This ensures that a larger fraction of the iridium atoms are accessible to the reactants and can participate in the catalytic reaction.

The development of core-shell nanostructures is a promising approach to reduce iridium loading. acs.orgresearchgate.net In these structures, a core of a less expensive material, such as a transition metal nitride, is coated with a thin shell of iridium. acs.org This architecture maximizes the surface exposure of iridium while minimizing its total amount.

Finally, dispersing iridium or iridium oxide nanoparticles on a stable, conductive support is another effective way to reduce iridium content. nih.govnih.gov The support material can also play an active role in the catalysis through strong catalyst-support interactions. nih.gov

Alloying and Doping Strategies with Cobalt and Other Transition Metals

Alloying and doping iridium with less expensive and more abundant transition metals, such as cobalt, is a highly effective strategy for reducing iridium content in oxygen evolution reaction (OER) catalysts. sciopen.comrsc.orgescholarship.org This approach not only lowers the cost but can also lead to enhanced catalytic activity and stability through synergistic effects. sciopen.comrsc.org

The introduction of cobalt into the iridium lattice can significantly alter the electronic structure of the catalyst. sciopen.comrsc.org The interaction between the d-orbitals of cobalt and iridium leads to a redistribution of electron density, which can optimize the binding energies of OER intermediates and lower the activation energy of the reaction. researchgate.netnih.govfigshare.com For example, CoIr nanoclusters have shown excellent OER activity due to the 3d-5d hybridization that induces a local magnetic moment in the iridium catalyst. figshare.comnih.govacs.org

Beyond cobalt, other transition metals like nickel, iron, and copper have also been used to dope (B7801613) or alloy with iridium. sciopen.comresearchgate.netpreprints.org The choice of the doping element can have a significant impact on the catalyst's performance. For instance, in one study, doping RuIr nanoparticles with cobalt or nickel was found to weaken the adsorption of oxygen intermediates on iridium, leading to enhanced OER performance. sciopen.com

Core-shell structures represent a specific and efficient implementation of the alloying/doping strategy. acs.orgresearchgate.net By creating a core of a transition metal nitride (e.g., Fe₄N, CoN, NiN) and a thin shell of iridium, the amount of precious metal is minimized while the active surface area is maximized. acs.org In situ X-ray absorption fine structure (XAFS) measurements have been used to confirm the structure and stability of these core-shell catalysts under OER conditions. acs.org

The synthesis method and subsequent treatments can also play a crucial role in the final properties of the alloyed or doped catalyst. For example, a modified surfactant-assisted Adams fusion synthesis has been developed as a scalable method for producing IrCo oxide nanoparticles. escholarship.org Acid etching of these nanoparticles can further enhance activity by selectively removing cobalt to expose more active sites. escholarship.org

Optimization of Catalyst Surface Area and Porosity

Increasing the electrochemically active surface area (ECSA) is a crucial strategy for maximizing the efficiency of iridium-based catalysts and thus reducing the required loading of the precious metal. osti.gov By creating structures with high surface area and porosity, more active sites are exposed to the electrolyte, leading to higher current densities for a given amount of catalyst. acs.orgnih.gov

One effective approach to achieve high surface area is the synthesis of nanostructured catalysts. nih.gov For instance, two-dimensional (2D) nanoframes, such as those made from hydrous cobalt-iridium oxide, offer a porous, carbon-free architecture that allows for three-dimensional molecular access to the catalytically active surface sites. nih.govrsc.org This open structure facilitates mass transport and ensures that a large proportion of the catalyst material is utilized.

The creation of porous structures can be achieved through various synthesis methods. For example, dealloying processes, where a less noble metal is selectively leached out from an alloy, can result in a highly porous nanostructure of the more noble metal. In the context of Co-Ir systems, acid etching of IrCo nanoparticles has been shown to selectively remove cobalt, creating a more porous and active surface. escholarship.org

Hydrogen Evolution Reaction (HER) Electrocatalysis

Cobalt-based materials, including oxides and selenides, have been identified as cost-effective and efficient catalysts for both HER and OER. mdpi.comfrontiersin.org The incorporation of iridium into cobalt-based catalysts can further enhance their HER performance. For example, IrCo nanorod arrays (NRAs) have demonstrated excellent HER activity in acidic solution (0.5 M H₂SO₄), achieving a current density of 10 mA cm⁻² at a low overpotential. researchgate.net

Similarly, optimized IrCo₀.₁₄ nanoribbons (NRs) have shown remarkable electrocatalytic performance for both HER and OER in acidic media (0.1 M HClO₄). sciopen.com These catalysts required an overpotential of only 16 mV for the HER at a current density of 10 mA cm⁻², which is competitive with platinum-based catalysts. sciopen.com

The excellent HER activity of these Co-Ir systems is often attributed to the synergistic effects between the two metals. researchgate.net The presence of iridium can modify the electronic structure of the cobalt sites, leading to more favorable adsorption of hydrogen intermediates and faster reaction kinetics. researchgate.net

The development of bifunctional Co-Ir catalysts that are active for both HER and OER is a significant step towards simplifying the design of water electrolyzers. By using the same catalyst for both the anode and the cathode, the complexity and cost of the system can be reduced.

Here is a table summarizing the HER performance of some Co-Ir catalysts:

CatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)
IrCo NRAs researchgate.net0.5 M H₂SO₄Not specified, but described as "excellent"
IrCo₀.₁₄ NRs sciopen.com0.1 M HClO₄16
[IrCo(CN)₆] derived nanoparticles researchgate.net0.5 M H₂SO₄26.8

Other Electrocatalytic Transformations

Homogeneous electrocatalysts based on both cobalt and iridium have been developed for formate (B1220265) oxidation, a key reaction for formic acid fuel cells. nsf.govlidsen.com These molecular catalysts often operate in organic solvents like acetonitrile. lidsen.comchemrxiv.org

For cobalt, complexes with bidentate phosphine (B1218219) ligands, particularly those containing pendent amine groups in the ligand backbone, have been shown to be active electrocatalysts for the oxidation of formate to CO₂ with high faradaic efficiency. nsf.govchemrxiv.org The mechanism is believed to proceed via hydride transfer from the formate anion to the cobalt center, followed by deprotonation of the resulting cobalt-hydride intermediate. nsf.govlidsen.com Thermodynamic measurements indicate that these complexes are well-suited for this hydride transfer step. nsf.govrsc.org While electrocatalytic turnover was not always achieved, key stoichiometric steps, including formate coordination, hydride transfer to Co(III), and deprotonation of the Co(III)-hydride, have been demonstrated. lidsen.com

Iridium-based molecular catalysts have also been successfully employed for reversible formate oxidation and CO₂ reduction. lidsen.comresearchgate.net An iridium(III) complex featuring a tridentate PONOP pincer ligand can effectively catalyze formate oxidation. lidsen.comresearchgate.net Similar to the cobalt systems, the mechanism is proposed to involve a metal-hydride intermediate. lidsen.com The table below compares examples of homogeneous cobalt and iridium catalysts for formate oxidation.

Catalyst TypeMetal CenterKey Ligand FeatureProposed Mechanistic StepSolventReference
Phosphine ComplexCobaltBidentate phosphine with pendent aminesHydride transfer to Co(III)Acetonitrile nsf.govchemrxiv.org
Pincer ComplexIridiumTridentate PONOP pincerReversible hydride transferAcetonitrile lidsen.comresearchgate.net
Phosphine ComplexPlatinum*DiphosphineHydride transferAcetonitrile nsf.govrsc.org

*Note: Platinum data is included for context as a related noble metal system. nsf.govrsc.org

Cobalt-iridium materials are highly effective electrocatalysts for the water oxidation, or oxygen evolution reaction (OER), a critical process for water splitting. The synergy between cobalt and iridium enhances activity and stability, particularly under challenging acidic conditions. nih.govnih.gov Various Co-Ir nanostructures have been explored, including single iridium atoms integrated into cobalt oxide spinel (IrₓCo₃₋ₓO₄), hydrous Co-Ir oxide nanoframes, and atomic iridium on cobalt nanosheets. nih.govnih.govrsc.org

The introduction of iridium into cobalt oxide structures significantly boosts OER performance. For example, an Ir₀.₀₆Co₂.₉₄O₄ catalyst, containing single iridium atoms in a cobalt spinel oxide lattice, showed activity two orders of magnitude higher than the parent cobalt oxide in acidic media. nih.govresearchgate.net This enhancement is attributed to strong electronic interactions between the iridium and the cobalt oxide support, which also improves corrosion resistance. nih.govresearchgate.net Similarly, hydrous Co-Ir oxide nanoframes exhibited 17 times higher mass activity for OER compared to commercial IrO₂. nih.gov

Mechanistic studies suggest that both cobalt and iridium participate actively in the catalytic cycle. In crystalline cobalt oxide doped with iridium oxide, it is proposed that the initial Co(III) and Ir(IV) are oxidized to higher valence states like Co(IV) and Ir(VI) under catalytic conditions. researchgate.net The formation of highly active catalytic centers, such as Ir(VI)O₅, is thought to drive water oxidation. researchgate.net Density functional theory (DFT) calculations on atomic Ir@Co nanosheets indicated a dinuclear tandem mechanism, where Ir-Co dual sites work cooperatively. rsc.org This involves the transfer of a Co-OH* intermediate to form an Ir-O* species via a Co-O-Ir bridge, facilitating the O-O bond formation step. rsc.org This cooperative effect, where cobalt may assist in deprotonation while iridium facilitates O-O bond formation, is a key reason for the enhanced performance of bimetallic Co-Ir OER catalysts. acs.org

The table below presents the OER performance of various Cobalt-Iridium catalysts.

CatalystDescriptionKey FindingMechanism InsightReference
Ir₀.₀₆Co₂.₉₄O₄Single Ir atoms in Co₃O₄ spinel2 orders of magnitude higher activity than Co₃O₄Strong Ir-CoOₓ interaction enhances activity and stability. nih.govresearchgate.net
Hydrous Co-Ir Oxide2D Nanoframes17x higher mass activity than commercial IrO₂Higher activity attributed to highly active surface iridium hydroxide groups. nih.gov
nc-CoOx doped with nc-IrOxCrystalline nanoparticlesHigher performance than individual oxidesProposed formation of highly active Ir(VI)O₅ centers. researchgate.net
Atomic Ir@Co NanosheetsSingle Ir atoms on Co nanosheetsOverpotential of 273 mV at 10 mA cm⁻²Dinuclear tandem mechanism with cooperative Ir-Co dual sites. rsc.org
IrCo OxideNanoparticles via Adams fusionOutperforms commercial IrOₓ; activity enhanced by acid etching.Acid etching removes Co to expose more active sites. acs.orgescholarship.org

Photocatalysis Involving Cobalt Iridium Systems

Photocatalytic Hydrogen Evolution from Water

The production of hydrogen from water through photocatalysis represents a promising avenue for clean energy generation. Cobalt-iridium systems have emerged as effective catalysts for this process, leveraging the distinct roles of each metal.

Iridium Complex Photosensitizers with Cobalt Co-catalysts

In these systems, an iridium complex typically functions as the photosensitizer (PS), absorbing light and initiating the electron transfer cascade. A cobalt-based complex then acts as the co-catalyst, facilitating the reduction of protons to molecular hydrogen.

The design of Iridium(III)-Cobalt(III) dyads involves covalently linking an iridium photosensitizer to a cobalt catalyst. researchgate.net This strategic arrangement aims to enhance the efficiency of intramolecular electron transfer, a critical step in the photocatalytic cycle. Researchers have synthesized and characterized various dyads, often connecting the iridium and cobalt centers through ligands such as free pendant pyridines. researchgate.net

X-ray crystallography, electrochemistry, absorption, and emission spectroscopy are key techniques used to study these dyads. researchgate.net Such studies have revealed that the photophysical properties, including the absorption and emission of light, can be fine-tuned by modifying the ligands attached to the iridium center. researchgate.netpolyu.edu.hk For instance, the introduction of specific functional groups on the chelating ligands can influence the electronic and chemical properties of the iridium complex, thereby affecting its photo-redox capabilities. researchgate.netpolyu.edu.hk Theoretical calculations often complement these experimental studies to provide a deeper understanding of the electronic structure and excited-state dynamics of the dyads. researchgate.net

A notable example includes a bis-cyclometalating ligand that was used to create a novel Ir(III)–Co(III) dinuclear complex. This design facilitates vectorial electron transfer and demonstrates increased stability during photocatalysis compared to traditional bidentate systems. researchgate.net Another study focused on the synthesis of Ir(III)-Co(III) dyads that can produce hydrogen over a broad spectral range, from blue to red light, exhibiting higher turnover numbers and frequencies than other bimetallic dyads. acs.org

Table 1: Photophysical Properties of Selected Iridium(III) Photosensitizers

Complex Absorption Max (nm) Emission Max (nm) Excited-State Lifetime (µs)
[Ir(ppy)₂(bpy)]⁺ ~375, ~450 ~590 ~1.1
Ir-bpph 450 (ε = 9800 M⁻¹cm⁻¹) - -
MIC–Ir(III) complex II >400 - -

Data sourced from multiple studies for illustrative purposes. researchgate.netpolyu.edu.hkrsc.orgacs.org

The fundamental process in these dyadic systems is photoinduced electron transfer. Upon absorption of light, the iridium photosensitizer is promoted to an excited state. From this excited state, it can undergo reductive or oxidative quenching. In the context of hydrogen evolution, the process typically involves the transfer of an electron from a sacrificial electron donor (like triethanolamine, TEOA) to the excited photosensitizer. This results in a reduced photosensitizer and an oxidized donor.

The reduced photosensitizer then transfers an electron to the cobalt center within the dyad. This electron transfer can occur through two primary mechanisms: the outer-sphere and inner-sphere pathways. uv.esnumberanalytics.com In the outer-sphere mechanism, the electron tunnels between the iridium and cobalt centers without any change in their coordination spheres. uv.es The rate of this process is influenced by the distance between the metal centers and the reorganization energy of the system. In the inner-sphere mechanism, a bridging ligand facilitates the electron transfer. numberanalytics.com

A crucial aspect of an effective photocatalytic system is its ability to harness a broad range of the visible light spectrum. researchgate.net Many simple iridium complexes suffer from limited absorption in the visible region. researchgate.net Consequently, significant research has been directed towards designing iridium complexes with enhanced visible light absorption properties. researchgate.net This is often achieved by modifying the ligands to tune the HOMO and LUMO energy levels of the complex. researchgate.net

For example, systems have been developed that show activity under green and even red light irradiation. researchgate.net The molar absorption coefficient is a key parameter, and complexes with high values in the visible range are highly sought after. researchgate.net The photo-redox properties, specifically the excited-state reduction and oxidation potentials, determine the thermodynamic feasibility of the electron transfer steps in the photocatalytic cycle. These potentials can be tuned through ligand modification, allowing for the optimization of the driving force for electron transfer from the sacrificial donor and to the cobalt catalyst. researchgate.netpolyu.edu.hk

Some iridium(III) complexes have been found to be remarkably strong photo-oxidants with enhanced light absorption in the visible region. researchgate.net For instance, strategic ligand design has led to complexes with significant molar absorption coefficients at 450 nm and high excited-state reduction potentials. researchgate.net This tunability allows for the development of photocatalytic systems that can operate efficiently under various wavelengths of visible light. researchgate.net

Self-Assembled Supramolecular Iridium-Cobalt Systems for Hydrogen Production

An alternative to covalently linked dyads is the use of self-assembled supramolecular systems. In this approach, the iridium photosensitizer and the cobalt catalyst are brought into close proximity through non-covalent interactions, such as electrostatic or hydrophobic interactions. These in-situ self-assembled systems can effectively generate hydrogen from aqueous solutions upon visible light irradiation. rsc.orgrsc.org

One study demonstrated that a supramolecular system composed of [Ir(ppy)₂(bpy)]⁺ and [Co(bpy)₃]²⁺ cores can produce hydrogen in aqueous media. rsc.orgrsc.org A key finding was that a self-assembled conjugate, [Ir–L1–Co], exhibited a higher turnover number (TON) for hydrogen production compared to a simple multi-component system with the same concentrations of the individual components. rsc.org This enhancement is attributed to the pre-organization of the photosensitizer and catalyst, which facilitates efficient electron transfer. The turnover number, defined with respect to the cobalt species, was reported to be as high as 20 in the presence of TEOA as a sacrificial electron donor. rsc.orgresearchgate.net

The redox and photophysical properties of the iridium-based photosensitizer components in these self-assembled systems can be systematically varied. For instance, the oxidation potentials corresponding to the Ir(IV)/Ir(III) couple and the reduction potentials associated with the ligands can be tuned to optimize the system's performance. rsc.org

Cobalt-based Photocatalysis in Carbon-Heteroatom (C-X) Bond Formation

Beyond hydrogen evolution, cobalt-based photocatalysis, sometimes in conjunction with an external photosensitizer like an iridium complex, has emerged as a powerful tool for forging carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds. nih.gov These reactions are fundamental in organic synthesis, as C-X bonds are prevalent in pharmaceuticals, natural products, and materials. researchgate.net

The merger of photocatalysis with cobalt catalysis provides a sustainable alternative to traditional methods, often enabling reactions to proceed under milder conditions. nih.govacs.org In these systems, the photocatalyst, upon light absorption, can initiate a single-electron transfer (SET) process. This can lead to the generation of radical intermediates from suitable precursors. nih.govrsc.org

For instance, a protocol for C-H bond functionalization at room temperature has been developed by combining cobalt-mediated catalysis with photocatalysis. acs.org This approach utilizes visible light to activate the photoredox catalyst, which then engages in an electron transfer process. This allows for the annulation of C-H and N-H bonds under redox-neutral conditions with oxygen as the terminal oxidant. acs.org

In some cases, cobalt complexes can act as the photocatalyst themselves, obviating the need for a separate photosensitizer. nih.gov However, dual catalytic systems involving an iridium photocatalyst and a cobalt catalyst are also common. The iridium complex absorbs visible light and facilitates the generation of a key reactive intermediate, which then enters the catalytic cycle of the cobalt complex to form the desired C-X bond. The specific mechanistic pathways can be intricate and are an active area of research. nih.gov

Fundamental Contributions to Artificial Photosynthesis Research

Cobalt-iridium systems have emerged as significant players in the advancement of artificial photosynthesis, a field dedicated to replicating the natural process of converting sunlight, water, and carbon dioxide into chemical energy. rsc.orguniversiteitleiden.nl The core of artificial photosynthesis lies in three crucial steps: light-harvesting, charge separation, and redox catalysis. nih.gov Cobalt-iridium assemblies contribute significantly to the catalysis part of this process, particularly in the two critical half-reactions: water oxidation and carbon dioxide reduction. nih.govrsc.org

The primary goal is to develop systems that can efficiently capture solar energy and use it to drive these chemical transformations, ultimately producing solar fuels like hydrogen or carbon-based fuels. rsc.orgshimadzu.com While the ultimate aim is to integrate both oxidation and reduction reactions into a single device, much of the research focuses on optimizing catalysts for individual half-reactions. nih.gov

Water Splitting

The splitting of water into hydrogen and oxygen is a cornerstone of artificial photosynthesis. This process is divided into the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). cityu.edu.hk While platinum is a highly effective catalyst for HER, and iridium oxides are efficient for OER, their scarcity and high cost are significant drawbacks for large-scale applications. cityu.edu.hklbl.gov This has driven research towards more abundant and cost-effective materials like cobalt. cityu.edu.hklbl.gov

Cobalt-iridium systems aim to combine the high activity of iridium with the abundance of cobalt to create efficient and robust water-splitting catalysts. For instance, researchers have developed core-shell structures with sub-nanometer iridium clusters on a cobalt-cerium bimetallic oxide (Ir cluster@CoO/CeO2). nih.gov This design enhances charge transfer and provides a stable structure for efficient water splitting across a wide pH range. nih.gov The electronic environment created by the interaction between cobalt, cerium, and iridium optimizes the adsorption and desorption of reaction intermediates, accelerating both HER and OER kinetics. nih.gov

In another approach, nano-sized crystals of cobalt oxide have been shown to be effective catalysts for the water-splitting reaction. lbl.gov Studies found that the catalytic yield of cobalt oxide nanocrystals was significantly higher than that of micron-sized particles, demonstrating the importance of catalyst morphology at the nanoscale. lbl.gov

CO2 Reduction

The reduction of carbon dioxide into valuable chemical feedstocks and fuels is another critical aspect of artificial photosynthesis. Cobalt-iridium systems have also been explored for this purpose. In these systems, an iridium complex often acts as a photosensitizer, absorbing light and initiating the electron transfer process. shimadzu.comchemrxiv.org The excited iridium photosensitizer then transfers an electron to a cobalt complex, which in turn acts as the catalyst for CO2 reduction. shimadzu.com

Research has shown that the choice of photosensitizer and catalyst can significantly impact the efficiency and selectivity of the CO2 reduction process. For example, using more reducing iridium photosensitizers can lead to rapid and highly selective reduction of CO2 to carbon monoxide (CO), though it may also accelerate catalyst deactivation. chemrxiv.org The development of multifunctional iridium complexes that can act as both photosensitizer and catalyst has also been a focus, aiming to produce formic acid with high selectivity. researchgate.net

Mechanistic Insights

The fundamental mechanism in photocatalysis involving cobalt-iridium systems typically starts with the excitation of a photosensitizer, often an iridium complex, by visible light. rsc.org This creates an excited state that can either transfer energy or an electron. In the context of artificial photosynthesis, photoinduced electron transfer (PET) is the key process. nih.gov

In a typical system for hydrogen production, the excited iridium photosensitizer accepts an electron from a sacrificial electron donor, such as an ascorbate (B8700270) ion. shimadzu.com This reduced photosensitizer then transfers an electron to the cobalt complex, reducing it to a lower oxidation state (e.g., Co(III) to Co(II)). shimadzu.com This reduced cobalt species is the active catalyst that facilitates the reduction of protons (H+) to produce hydrogen gas. shimadzu.com

For CO2 reduction, a similar principle applies, where the photogenerated electrons are channeled through the cobalt catalyst to reduce CO2 to products like CO or formic acid. chemrxiv.orgresearchgate.net The efficiency of these systems is often evaluated by their turnover number (TON), which represents the amount of product formed per unit of catalyst, and their quantum yield, which measures how efficiently photons are converted into chemical products. shimadzu.comresearchgate.net

Detailed research findings have highlighted the superior performance of certain cobalt-iridium systems. For example, a photocatalytic hydrogen generation system using an iridium complex with coumarin (B35378) ligands as a photosensitizer and a cobalt complex as the catalyst demonstrated a quantum yield significantly higher than previously reported systems. shimadzu.com

Interactive Data Table: Performance of Cobalt-Iridium Photocatalytic Systems

System DescriptionApplicationKey Performance MetricValueSource
Iridium complex with coumarin ligands (photosensitizer) and Cobalt complex (catalyst)Hydrogen GenerationQuantum Yield (Φ)~2.86% (at 446 nm) shimadzu.com
Ir cluster@CoO/CeO2Full pH Water SplittingOverpotential for HER at 10 mA cm⁻² (0.5 m H₂SO₄)49 mV nih.gov
Ir cluster@CoO/CeO2Full pH Water SplittingOverpotential for OER at 10 mA cm⁻² (0.5 m H₂SO₄)215 mV nih.gov
Iron-tpyPy2Me complex with Iridium photosensitizer (IrPS-1)CO₂ ReductionTurnover Number (TON) for CO12749 chemrxiv.org
Iron-tpyPy2Me complex with Iridium photosensitizer (IrPS-2)CO₂ ReductionTurnover Number (TON) for CO18502 chemrxiv.org
Mes-IrPCY2 (multifunctional Ir photocatalyst)CO₂ ReductionTurnover Number (TON)2560 researchgate.net
PFC-20-Co2Ti (bimetallic Co-MOF) with [Ru(bpy)₃]²⁺ photosensitizerWater Oxidation (O₂ evolution)Turnover Frequency (TOF)8.06 × 10⁻³ s⁻¹ chinesechemsoc.org

Homogeneous and Heterogeneous Catalysis with Cobalt Iridium Systems

C-H Activation and Functionalization

Carbon-hydrogen (C-H) bond activation has emerged as a transformative strategy in organic chemistry, enabling the direct conversion of C-H bonds into more valuable functional groups. nih.gov This approach circumvents the need for pre-functionalized substrates, leading to more atom- and step-economical synthetic routes. rsc.org Both cobalt and iridium have proven to be highly effective catalysts in this domain, each exhibiting unique reactivity and selectivity profiles.

A critical aspect of C-H activation is controlling the site of functionalization, known as regioselectivity. In cobalt catalysis, this is often achieved through the use of directing groups covalently attached to the substrate. acs.org These groups coordinate to the cobalt center, positioning it in close proximity to a specific C-H bond and thereby ensuring selective activation. acs.org

Research has demonstrated that cobalt catalysts can achieve high regioselectivity in various transformations. For instance, cobalt-catalyzed C-H activation has been used for the intermolecular annulation of benzamides with allenes, providing a direct method for preparing novel isoquinolin-1(2H)-one scaffolds. rsc.org The regioselectivity of this reaction, leading to either endo-cyclic or exo-cyclic products, can be controlled by the choice of base. rsc.org Similarly, a cobalt-catalyzed C2-selective amidation of indoles using acyl azides has been developed, highlighting the practical advantages of sustainable cobalt catalysis, broad functional group tolerance, and high regioselectivity. nih.gov

The substrate scope of cobalt-catalyzed C-H activation is extensive. It has been successfully applied to a wide range of amides, including those with electron-rich and electron-poor functional groups, for reactions like alkenylation and alkoxylation. chim.itrsc.org Weakly coordinating groups, such as the lactam carbonyl, have also been employed to direct the regioselective ethynylation of N-aryl γ-lactams, further expanding the applicability of this methodology. acs.org

Catalyst SystemSubstrateReaction TypeKey FindingsReference
Co(OAc)₂ / Mn(OAc)₂Aminoquinoline AmidesC(sp²)-H AlkenylationExcellent functional group tolerance with both internal and terminal alkynes. chim.it
CpCo(III)IndolesC2-Selective AmidationSustainable Co catalysis, diverse functional group tolerance, and high regioselectivity. nih.gov
Cobalt CatalystN-(quinolin-8-yl)benzamideIntermolecular Annulation with AllenesRegioselective preparation of endo- and exo-cyclic isoquinolinones controlled by the base. rsc.org
[CpCo(CO)I₂]N-aryl γ-lactamRegioselective EthynylationEffective C-H metalation using a weakly coordinating lactam group. acs.org
Co(acac)₂ / Mn(OAc)₃·2H₂OBenzamidesC-H AcyloxylationBroad substrate scope delivering a variety of o-substituted benzamides in high yields. mdpi.com

Pentamethylcyclopentadienyl cobalt(III) (CpCo(III)) complexes have become prominent catalysts for C-H activation, serving as an attractive alternative to their rhodium and iridium counterparts. researchgate.net The synthesis of these catalysts often involves the generation of a cationic CpCo(III) species, which is highly reactive towards C-H bonds. nih.gov The isolation and characterization of key organometallic Co(III) intermediates, such as cobaltacycles, have been crucial for understanding the reaction mechanisms. researchgate.netrsc.org

Mechanistic studies, combining experimental and computational approaches, have shed light on how Cp*Co(III)-catalyzed reactions operate. researchgate.net For many transformations, a concerted metalation-deprotonation (CMD) mechanism is proposed for the C-H bond cleavage step. researchgate.net However, depending on the reaction conditions and substrates, other pathways, such as a single electron transfer (SET) process, may be operative. rsc.org For example, in the cobalt-catalyzed alkoxylation of C(sp²)-H bonds, theoretical and experimental evidence, including kinetic isotope effect (KIE) and electron paramagnetic resonance (EPR) studies, point towards an SET mechanism being the most favorable pathway. rsc.org The isolation of a Co(III)-allyl intermediate provided direct evidence for its role in the catalytic cycle of a three-component C-H bond addition to dienes and aldehydes. nih.gov

Catalyst PrecursorReactionMechanistic InsightKey IntermediateReference
CpCo(III) complexesC-H FunctionalizationBase-assisted Concerted Metalation-Deprotonation (CMD) is a common pathway for C-H cleavage.Cyclometalated CpCo(III) complexes (Cobaltacycles). researchgate.net
Co(OAc)₂ (forms Co(III) in situ)C(sp²)-H AlkoxylationSingle Electron Transfer (SET) pathway is favored over CMD. The SET step is rate-determining.A Co(III) species is the actual catalyst. rsc.org
[CpCo(C₆H₆)][B(C₆F₅)₄]₂Three-component C-H addition to dienes and aldehydesSynergistic reactivity involving stereospecific hydrogen migration.X-ray characterized Co(III)-allyl intermediate. nih.gov
CpCo(III) catalystsC(sp²)-C(sp³) bond formation with diazoacetatesAn intramolecular Sₙ2-type process governs the C-C bond formation.C-metalated aryl-Co(III) enolates. rsc.org

Iridium catalysis has made a profound impact on C-H activation and functionalization, offering high efficiency and unique selectivity. numberanalytics.comnumberanalytics.com Iridium complexes can readily cleave C-H bonds through oxidative addition, forming an iridium(III) hydride intermediate, which then undergoes functionalization to yield the desired product. numberanalytics.com The choice of ligand is critical in modulating the catalyst's activity and selectivity. numberanalytics.com

A significant application of iridium catalysis is C-H borylation, which transforms C-H bonds into versatile C-B bonds. researchgate.net This reaction is a powerful tool for the functionalization of heteroarenes, which are prevalent motifs in medicinal chemistry. acs.orgnih.gov Unlike in carbocyclic arenes where steric effects are dominant, regioselectivity in heteroarene borylation is strongly influenced by electronic factors. researchgate.net A general rule is that borylation occurs at the C-H bond most distal to the nitrogen atoms within the heterocycle. acs.orgnih.gov Mechanistic studies have revealed that basic heteroarenes can bind to the iridium catalyst, altering the resting state and potentially slowing the reaction. acs.orgnih.gov

The catalytic cleavage of the β-O-4 ether linkage, the most abundant bond in lignin (B12514952), is a critical step in the valorization of this renewable biopolymer. Pincer complexes of both iridium and cobalt have been investigated for this transformation, revealing distinct mechanistic preferences. mdpi.comresearchgate.net

A comparative study using Density Functional Theory (DFT) on the cleavage of a lignin model compound, 2-phenoxy-1-phenylethanol, by (PCP)Ir and (PCP)Co pincer complexes (where PCP is a pincer ligand) showed that both metals are active. mdpi.comresearchgate.net However, they operate through different pathways. The iridium catalyst strongly prefers an 'initial C-H addition' pathway, where the reaction initiates with the activation of the α-C-H bond. mdpi.comresearchgate.net In contrast, the cobalt catalyst favors a 'direct C-O insertion' route. mdpi.comresearchgate.net

CatalystPreferred Pathway for β-O-4 Linkage CleavageKinetic Preference (kcal/mol)Calculated Rate Constant (s⁻¹)Reference
(iprPCP)IrInitial C-H Addition16.8 (favored over direct C-O insertion)44.7 mdpi.comresearchgate.net
(iprPCP)CoDirect C-O Insertion15.7 (favored over initial C-H addition)5.1 x 10⁶ mdpi.comresearchgate.net

This analysis highlights how the choice of metal in an otherwise identical ligand framework can fundamentally alter the reaction mechanism, providing a basis for the rational design of catalysts for selective bond cleavage. mdpi.com

Cobalt-Catalyzed C-H Activation

C-C and C-X Bond Formation Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds is fundamental to organic synthesis. diva-portal.orgdiva-portal.org Catalytic methods that forge these bonds, particularly through C-H activation, are highly desirable for their efficiency and atom economy. diva-portal.orgdiva-portal.org Both cobalt and iridium systems have been instrumental in developing novel strategies for these crucial transformations. numberanalytics.comdiva-portal.org

Cobalt-catalyzed reactions have been developed for the tunable annulation of benzamides with unsymmetrical diynes, where the substitution pattern of the resulting isoquinolone can be controlled by the structure of the diyne. diva-portal.org Furthermore, cobalt has been explored for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation, with research focusing on understanding the critical transmetalation step to enable reactions with aryl triflates and heteroaryl boron nucleophiles. acs.org Cooperativity between cobalt and redox-active ligands has also been harnessed for electrocatalytic C-C bond formation. rsc.org

Iridium catalysis has enabled unprecedented reactions such as the tandem bis-arylsulfenylation of indoles, where a sacrificial directing group guides the simultaneous formation of two C-S bonds at the C2 and C4 positions. diva-portal.orgdiva-portal.org Iridium complexes are also widely used for the formation of C-C and C-heteroatom bonds through various mechanisms, including allylic substitution and hydrogenation/dehydrogenation cycles. numberanalytics.com The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) containing iridium or other metals, offers advantages in terms of catalyst recyclability for C-C and C-X bond forming reactions via C-H activation. csic.es

Hydrogenation Reactions

The hydrogenation of N-heterocycles is a vital transformation, and the development of catalysts based on earth-abundant metals like cobalt is a central theme in modern catalysis. acs.org A general and highly efficient method for the homogeneous cobalt-catalyzed hydrogenation of various N-heterocycles has been established, operating under mild reaction conditions. researchgate.netnih.govcsic.es The success of this system is attributed to the use of a specific tetradentate ligand, tris(2-(diphenylphosphino)phenyl)phosphine, in conjunction with a cobalt(II) precursor. researchgate.netnih.govcsic.es

This non-noble metal catalyst system demonstrates remarkable selectivity, allowing for the hydrogenation of the N-heterocyclic ring in the presence of a wide variety of other sensitive, reducible functional groups. nih.gov The cobalt/tetraphosphine complex, which can be generated from an air- and moisture-stable precatalyst, shows high efficiency and excellent chemoselectivity for the hydrogenation of N-heteroarenes, among other polar unsaturated compounds. acs.org Mechanistic studies suggest that a Co(I)H complex acts as a potent hydride donor within the catalytic cycle. acs.org

Table 1: Substrate Scope in Cobalt-Catalyzed Hydrogenation of N-Heterocycles This table presents a selection of substrates successfully hydrogenated using the cobalt/tetraphosphine catalyst system, demonstrating its broad applicability.

EntrySubstrateProductYield (%)
1Quinoline1,2,3,4-Tetrahydroquinoline>99
22-Methylquinoline2-Methyl-1,2,3,4-tetrahydroquinoline>99
3Quinoxaline1,2,3,4-Tetrahydroquinoxaline>99
4Acridine9,10-Dihydroacridine>99
5Phenanthridine5,6-Dihydrophenanthridine>99
6IndoleIndoline91
71-Methylindole1-Methylindoline>99

Data sourced from related studies on cobalt-catalyzed hydrogenation. nih.gov

Immobilized Cobalt-Iridium Catalysts

The immobilization of molecular catalysts onto solid supports is a key strategy for creating robust and reusable heterogeneous systems. Ordered mesoporous carbon (OMC) has proven to be an effective support for cobalt and iridium complexes in electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process in water splitting. nih.govresearchgate.net

One successful approach involves the noncovalent immobilization of cyclopentadienyl (B1206354) iridium(III) complexes onto OMC through π-stacking interactions. researchgate.net The resulting materials function as solid-state anodes for electrocatalytic water oxidation under acidic conditions, exhibiting high turnover frequencies (TOFs) of 0.9–1.6 s⁻¹ at a low overpotential of 300 mV. researchgate.net Theoretical studies confirm the stability of the noncovalent binding between the molecular complexes and the OMC support. researchgate.net

In a different strategy, bimetallic nanoparticles of Ir-Co have been synthesized on mesoporous sulfur-doped carbon supports. rsc.org This method leverages the strong chemical interaction between the metals and the sulfur atoms in the carbon matrix, which prevents the aggregation of metal particles at high temperatures and ensures the formation of small (sub-2 nm), well-alloyed bimetallic nanoparticles. rsc.org Furthermore, hydrous cobalt-iridium oxide 2D nanoframes have been developed as unsupported, carbon-free bimetallic catalysts. nih.gov These structures, consisting of interconnected Co-Ir alloy domains, provide high surface area and three-dimensional access to active sites, leading to enhanced OER activity compared to commercial IrO₂. nih.gov The integration of iridium single atoms into the lattice of cobalt spinel oxide has also been shown to create a hybrid structure with significantly improved electrocatalytic activity and corrosion resistance for the OER. acs.org

Table 2: Performance of Supported Iridium-Based Electrocatalysts for Water Oxidation This table compares the catalytic performance of different iridium-based materials immobilized on carbon supports.

Catalyst SystemSupportKey FeatureTurnover Frequency (TOF)Conditions
Cp*Ir(III) complexesOrdered Mesoporous Carbon (OMC)Noncovalent π-stacking0.9–1.6 s⁻¹300 mV overpotential (acidic)
Carbon-grafted Ir complexesGlassy Carbon ElectrodeCovalent C-C bond linkageup to 3.3 s⁻¹Electrochemical oxidation
Ir₀.₀₆Co₂.₉₄O₄Cobalt Spinel OxideSingle Ir atoms in Co oxide lattice~2 orders of magnitude > parent oxideAcidic OER

Data compiled from studies on iridium-based electrocatalysts. researchgate.netacs.orgresearchgate.net

Silica (B1680970), particularly in its mesoporous forms, is a widely used support for heterogeneous catalysts due to its high surface area, thermal stability, and tunable pore structure. Various strategies have been developed to anchor iridium complexes onto silica surfaces for a range of catalytic applications.

A mesoporous silica (SBA-15)-supported bipyridine iridium complex has been prepared by first grafting the bipyridine ligand onto the silica, followed by complexation with an iridium(I) precursor. acs.org This heterogeneous catalyst demonstrated good activity in the aromatic C-H borylation of multiple substrates, and the hexagonal pore structure of the SBA-15 support was maintained after immobilization. acs.org Similarly, iridium complexes have been anchored to silica-supported palladium particles, creating a bifunctional catalyst where the palladium activates hydrogen and the anchored iridium complex activates the organic substrate, leading to enhanced activity through cooperative catalysis. ethz.ch

For water oxidation catalysis, an iridium(III) complex was immobilized on a periodic mesoporous organosilica (PMO) functionalized with dppz ligands. rsc.org This Ir-PMO catalyst proved to be robust and recyclable, outperforming an analogous catalyst grafted onto standard mesoporous silica (SBA-15), a difference attributed to the higher hydrophobicity of the PMO support facilitating reactant diffusion. rsc.orgrsc.org Bimetallic Ir-Mo catalysts have also been synthesized on silica supports via surface organometallic chemistry. rsc.org Structural analysis confirmed the formation of Ir-Mo alloys, which displayed high activity for the hydrodeoxygenation of alcohols, demonstrating a synergistic effect between the two metals that was absent in their monometallic counterparts. rsc.org

Computational and Theoretical Studies of Cobalt Iridium Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, offering a balance of accuracy and computational cost for studying the electronic structure of many-body systems. researchgate.net It has been widely applied to investigate cobalt and iridium-containing materials, including bimetallic cobalt-iridium oxides, which are of interest for their catalytic properties. rsc.orgnih.gov DFT calculations have been instrumental in understanding structure-performance relationships in these complex materials. rsc.org

DFT calculations are employed to predict the stable geometric structures of cobalt-iridium systems by finding the minimum energy configuration of the atoms. This geometry optimization is crucial for understanding the material's properties. For bimetallic Co-Ir oxides, DFT has been used to screen for stable structures, identifying promising candidates for applications like the Oxygen Evolution Reaction (OER). acs.org DFT calculations have shown that doping cobalt into an iridium oxide (IrO₂) matrix can alter the electronic density. rsc.org This, in turn, influences the binding energies of reaction intermediates, leading to structures with potentially lower activation energies for catalytic reactions. rsc.org

The electronic structure, which governs the chemical and physical properties of the material, is also a key output of DFT calculations. In studies of iridium-based Heusler alloys, for example, DFT has been used to investigate the electronic band structure and predict properties like half-metallicity, where one spin channel is metallic while the other is semiconducting. researchgate.net For cobalt macrocyclic complexes, DFT methods have been used to model molecular structures and analyze the distribution of spin density. mdpi.com Theoretical studies on iridium halides have also utilized DFT to investigate their electronic and magnetic properties, revealing insights into the interplay of spin-orbit coupling and electron correlation. aps.orgaps.org These studies on individual cobalt and iridium systems provide a foundation for understanding the more complex electronic interactions in bimetallic cobalt-iridium materials.

Table 1: Selected DFT Studies on Geometry and Electronic Structure of Cobalt and Iridium Systems
SystemComputational MethodKey FindingsReference
Co-Ir Bimetallic OxidesHigh-Throughput DFT ScreeningIdentified as promising, acid-stable OER catalysts. acs.org
Co-doped IrO₂DFT CalculationsCo-doping alters electron density and influences intermediate binding energies. rsc.org
Ir-based Heusler Alloys (e.g., Ir₂CrSi)Ab-initio DFTPredicted to be half-metallic ferromagnets with 100% spin-polarization. researchgate.net
Cobalt Macrocyclic ComplexesDFT (OPBE/TZVP, B3PW91/TZVP)Modeled molecular structures and spin density distributions. mdpi.com
Iridium Ilmenites (e.g., MgIrO₃, ZnIrO₃)DFTElectronic structure is similar to spin-orbit coupled Mott insulators. aps.org

DFT calculations are a powerful tool for mapping out the reaction pathways of catalytic processes, helping to elucidate complex mechanisms. While detailed mechanistic studies on bimetallic cobalt-iridium catalysts are emerging, particularly for the Oxygen Evolution Reaction (OER), much of the research on other reactions like C-H activation and C-O bond cleavage has focused on monometallic cobalt or iridium complexes.

Oxygen Evolution Reaction (OER): For bimetallic Co-Ir oxides, DFT calculations suggest that the incorporation of cobalt into iridium oxide can enhance OER activity. rsc.org Theoretical studies have identified promising Co-Ir bimetallic oxides as acid-stable OER catalysts through high-throughput computational screening. acs.org DFT calculations indicate that doping Co within IrO₂ can modify the electron density and optimize the binding energies of OER intermediates, resulting in structures with lower activation energies. rsc.org

C-H Activation: DFT studies on iridium(III) catalysts have shown that C-H arylation reactions can proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov These calculations have also revealed that the activation barrier for C-H bond cleavage can be influenced by the trans effect of the ligands on the iridium center. nih.gov Other studies on iridium(III) and iridium(IV) oxo complexes have used DFT to investigate C-H activation, revealing the importance of quantum tunneling effects. d-nb.info

C-O Bond Cleavage: In the context of lignin (B12514952) degradation, DFT has been used to compare the catalytic cleavage of the β-O-4 ether linkage by iridium and cobalt pincer complexes. mdpi.com These studies found that the preferred reaction pathway differs between the two metals: iridium catalysts favor an "initial C-H addition" pathway, while cobalt catalysts prefer a "direct C-O insertion" route. mdpi.com Furthermore, DFT has been applied to analyze the reductive cleavage of Co-C bonds in cobalt(III) phthalocyanine (B1677752) complexes, demonstrating that electron addition significantly lowers the energy barrier for bond dissociation. acs.orgnih.gov

A significant strength of DFT is its ability to predict the structures of transient intermediate species and the energy barriers (activation energies) that separate them along a reaction coordinate. This information is critical for understanding reaction rates and selectivity.

In studies of iridium-catalyzed reactions, DFT has been benchmarked against high-level ab initio calculations to assess its accuracy in predicting reaction and activation free energies for elementary steps like C-H and C-C bond formation, isomerization, and ligand substitution. researchgate.netacs.org For the iridium-catalyzed ortho-alkenylation of benzylamines, DFT calculations identified a five-membered iridacycle as a key intermediate and showed that the C-H activation step is reversible and not rate-determining. acs.org

For cobalt-catalyzed reactions, DFT has been used to calculate the activation energy for the dissociation of carbon monoxide on cobalt surfaces, a key step in the Fischer-Tropsch process. matlantis.com These calculations can be accelerated using machine learning potentials trained on DFT data. matlantis.com In the context of C-O bond cleavage, DFT studies on cobalt(III) phthalocyanines have shown that upon one-electron reduction, the Co-C bond dissociation energy is lowered by approximately 37%, facilitating the cleavage. acs.orgnih.gov This lowering of the energy barrier is attributed to the crossing of electronic states as the Co-C bond is stretched. acs.orgnih.gov DFT calculations on cobalt-catalyzed hydroformylation have also been used to model the kinetics of the reaction, showing good agreement with experimental data and helping to identify the factors that control the rate and selectivity. researchgate.net

Table 2: Predicted Energy Barriers for Reactions Catalyzed by Cobalt and Iridium Complexes
ReactionCatalyst SystemCalculated ParameterValue (kcal/mol)Reference
Reductive C–H couplingIridium complexActivation Free Energy (ΔG‡)9.3 ± 0.4 (Experimental) acs.org
N–H Deprotonation in Benzylamine AlkenylationIridium(III) complexOverall Energy Barrier18.6 acs.org
C-O Bond Cleavage (Direct Insertion)(iprPCP)CoActivation Energy Barrier27.2 mdpi.com
Co-C Bond DissociationPy-[CoIIIPc]-MeBond Dissociation Energy (BDE)36.8 acs.orgnih.gov
Co-C Bond Dissociation (Reduced)[CoIII(Pc•)]-Me⁻Bond Dissociation Energy (BDE)23.3 acs.orgnih.gov

DFT calculations are essential for investigating the magnetic properties of cobalt-iridium systems, which arise from the spin of their electrons. These calculations can predict the preferred spin state (e.g., low-spin vs. high-spin) and describe the magnetic ordering (ferromagnetic, antiferromagnetic, etc.).

For cobalt complexes, DFT is used to determine the energy difference between high-spin (HS) and low-spin (LS) states, which is crucial for understanding spin-crossover phenomena. acs.orgrsc.org For example, in bis(2,4-acetylacetonate)cobalt(II) complexes, geometry optimizations for both doublet (LS) and quartet (HS) states have been performed to identify the ground state. acs.org Relativistic DFT methods can also be used to calculate zero-field splitting parameters, which are important for interpreting electron paramagnetic resonance (EPR) spectra. acs.org In cobalt macrocyclic complexes, DFT has been used to predict that the ground state can be a spin doublet or quartet depending on the specific ligand structure, and to analyze the distribution of spin density across the molecule. mdpi.com

Computational studies of iridium-containing materials have also focused on their magnetic properties. The interplay of strong spin-orbit coupling and electron correlation in iridates can lead to exotic magnetic states. aps.orgdesy.de DFT calculations on iridium-based Heusler alloys have predicted half-metallic ferromagnetism, a property highly desirable for spintronics applications. researchgate.net Theoretical investigations of iridium halides have used DFT to explore their electronic band structures and magnetic properties, confirming their potential as model systems for studying magnetism on a face-centered cubic lattice. aps.orgsemanticscholar.org While these studies focus on monometallic systems, they lay the groundwork for future computational investigations into the magnetic interactions within bimetallic cobalt-iridium materials.

A primary goal of computational chemistry is to establish clear relationships between the structure of a material and its function, thereby deriving design principles for new and improved materials. researchgate.net DFT plays a pivotal role in this endeavor by allowing for the in-silico screening of various compositions and structures.

In the context of bimetallic catalysts, DFT can help unravel the synergistic effects between the two metals. rsc.org For cobalt-iridium oxide OER catalysts, DFT calculations have shown that substituting iridium with the more affordable cobalt can enhance catalytic activity. rsc.org This enhancement is attributed to changes in the electronic structure and the binding energies of reaction intermediates. rsc.org High-throughput screening based on DFT has successfully identified Co-Ir bimetallic oxides as promising acid-stable OER catalysts, demonstrating the power of computational methods in accelerating materials discovery. acs.org These computational insights provide a rational basis for designing catalysts with reduced noble metal content without sacrificing performance. dtu.dk

The principles of catalyst design derived from DFT are not limited to OER. In CO oxidation, for instance, DFT calculations can be used to model reaction and activation energies on various pure metal and alloy surfaces, helping to screen for new catalyst candidates. chemrxiv.org By establishing correlations between calculable properties (like d-band center or adsorption energies) and catalytic activity, DFT provides a powerful framework for the rational design of next-generation catalysts.

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the dynamic behavior of atoms over time at finite temperatures. In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods like DFT, allowing for the simulation of chemical reactions and other dynamic processes without pre-defined potentials. universiteitleiden.nldtu.dk

Specific AIMD simulations for cobalt-iridium systems are not widely reported in the literature. However, the methodology has been successfully applied to study related systems, illustrating its potential. For instance, AIMD has been used to investigate the interfaces between metal oxides and water, which is crucial for understanding electrocatalytic processes like OER. acs.orgprinceton.edu AIMD simulations can describe the evolution of pH and potential-dependent surface structures and reaction profiles in materials like iridium oxide. acs.org

Furthermore, AIMD, often combined with enhanced sampling techniques like metadynamics, is a powerful tool for exploring the structural dynamics of bimetallic nanoparticles under reaction conditions. rsc.org Studies on other bimetallic systems, such as PdGa nanoparticles for CO₂ hydrogenation, have shown that AIMD can reveal dynamic alloying and dealloying processes and changes in adsorbate binding modes in response to the chemical environment. rsc.org Similar approaches could be applied to cobalt-iridium nanoparticles to understand their structural stability, surface segregation phenomena, and dynamic response during catalysis. Molecular dynamics simulations have also been used to study the structural evolution and phase transitions of bimetallic nanoparticles as a function of temperature and composition. rsc.orgresearchgate.netnih.gov These computational techniques hold significant promise for providing a deeper, dynamic understanding of cobalt-iridium systems in the future.

Quantum Chemical Methods Beyond DFT for High Accuracy Calculations of Cobalt-Iridium Systems

While Density Functional Theory (DFT) is a workhorse for the computational study of many materials, achieving higher accuracy for systems with complex electronic structures, such as those involving transition metals like cobalt and iridium, often necessitates the use of more sophisticated quantum chemical methods. These post-Hartree-Fock methods are designed to more accurately account for electron correlation, which is crucial for determining the delicate balance of electronic states, bond energies, and potential energy surfaces. For the cobalt-iridium (CoIr) system, high-level theoretical studies have provided significant insights, particularly for the diatomic CoIr molecule.

Multireference methods are particularly well-suited for transition metal systems where multiple electronic configurations can be close in energy (near-degeneracy or static correlation). The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description by defining an "active space" of orbitals and electrons that are most important for the chemical bonding and electronic properties. To capture the remaining dynamic correlation, the CASSCF wavefunction is often used as a reference for subsequent, more accurate calculations like Multireference Configuration Interaction (MRCI).

A detailed theoretical investigation of the low-lying electronic states of the CoIr diatomic molecule has been performed using the CASSCF method followed by internally contracted multireference configuration interaction with the Davidson correction (MRCI+Q). These calculations have mapped out the potential energy curves for 36 low-lying electronic states, providing valuable data on their spectroscopic constants.

The ground state of the CoIr molecule was determined to be the X³Φ₄ state. The study also calculated the dissociation energies for the ground state and several excited states. The calculated dissociation energy (D₀) for the ground state is 3.15 eV.

The interactive table below summarizes the calculated spectroscopic constants for a selection of the low-lying electronic states of the CoIr molecule, derived from the MRCI+Q potential energy curves. These constants include the electronic term energy (Tₑ), the harmonic vibrational frequency (ωₑ), the equilibrium bond length (Rₑ), and the rotational constant (Bₑ).

While detailed studies employing other high-accuracy methods such as Coupled Cluster (CC) theory or Quantum Monte Carlo (QMC) simulations specifically on cobalt-iridium systems are not widely available in the current literature, the results from multireference methods provide a solid benchmark for the electronic structure and bonding in this bimetallic compound. These highly accurate theoretical predictions are invaluable for interpreting experimental spectroscopic data and for understanding the fundamental interactions between cobalt and iridium atoms.

Emerging Applications and Future Research Directions in Cobalt Iridium Chemistry

Advanced Spintronic Devices and Quantum Technologies

The field of spintronics, which harnesses the intrinsic spin of electrons in addition to their charge, stands to benefit immensely from the unique magnetic and electronic properties of cobalt-iridium alloys and heterostructures. These materials are at the forefront of research aimed at developing next-generation data storage, magnetic sensing, and quantum computing technologies. aps.org

Development of Multifunctional Spintronic Devices

Recent breakthroughs have highlighted the potential of graphene-cobalt-iridium heterostructures for creating novel spintronic devices. spintronics-info.comlightsources.org In these systems, a few monolayers of ferromagnetic cobalt are strategically placed between a graphene layer and a heavy metal substrate like iridium. thegraphenecouncil.orgsciencedaily.com This arrangement significantly enhances crucial quantum-physical effects necessary for spintronic applications. spintronics-info.comlightsources.org

One such phenomenon is a strong spin-orbit coupling at the interface, which leads to the Rashba effect (a splitting of spin-orbit energy levels) and the Dzyaloshinskii-Moriya interaction (a canting in the alignment of spins). spintronics-info.comsciencedaily.com The spin-canting effect is particularly vital for stabilizing skyrmions, which are vortex-like spin textures highly suitable for spintronic applications. spintronics-info.comlightsources.org Research has shown that the cobalt layer mediates the interaction between the graphene and the iridium, with the number of cobalt monolayers influencing the strength of the spin-canting effect—three monolayers have been identified as optimal. scitechdaily.comhelmholtz-berlin.de This synergistic reinforcement of quantum effects is a new and unexpected finding that could accelerate the development of faster and more energy-efficient spintronic devices. spintronics-info.comscitechdaily.com

Furthermore, iridium-doped iron-cobalt (Fe-Co-Ir) alloys, initially identified through machine learning, have exhibited enhanced magnetic properties that surpass those of conventional Fe-Co alloys. sciencedaily.comazom.com Studies using high-throughput X-ray magnetic circular dichroism (XMCD) have revealed that iridium doping enhances the magnetic moments of both iron and cobalt. aps.orgsciencedaily.com This enhancement is attributed to increased electron localization and a stronger spin-orbit coupling between the 3d electrons of iron and cobalt and the 5d electrons of iridium. aps.orgazom.com These findings provide a foundational understanding for designing new high-performance magnetic materials for advanced spintronic applications. sciencedaily.com

Material SystemKey Quantum EffectsPotential ApplicationResearch Finding
Graphene/Cobalt/Iridium HeterostructuresEnhanced Rashba effect, Dzyaloshinskii-Moriya interactionMultifunctional Spintronic DevicesCobalt layer mediates and enhances quantum effects, with optimal performance at three monolayers. spintronics-info.comscitechdaily.comhelmholtz-berlin.de
Iridium-doped Iron-Cobalt (Fe-Co-Ir) AlloysEnhanced magnetic momentsHigh-density data storage, magnetic sensorsIridium doping increases electron localization and spin-orbit coupling, boosting magnetic properties. aps.orgsciencedaily.comazom.com

Sustainable Energy Technologies

The global push towards decarbonization and renewable energy sources has intensified the search for efficient and cost-effective catalysts for key energy conversion reactions. Cobalt-iridium materials are emerging as leading candidates in this area, particularly for the production of green hydrogen through water electrolysis and the conversion of solar energy into chemical fuels.

Next-Generation Water Electrolyzers for Green Hydrogen Production (e.g., PEM systems)

Proton exchange membrane (PEM) water electrolyzers are a promising technology for producing high-purity hydrogen with high efficiency and a small footprint. eurekalert.orgh2-tech.com However, a major obstacle to their widespread adoption is the high cost and scarcity of the iridium-based catalysts required for the oxygen evolution reaction (OER) at the anode. eurekalert.orgh2-tech.comazom.com

Research is actively exploring the use of cobalt to reduce the reliance on iridium while maintaining or even enhancing catalytic activity. eurekalert.orgacs.org By substituting a portion of the iridium with more abundant and less expensive cobalt, it is possible to create bimetallic Co-Ir oxides that exhibit superior performance. acs.orgescholarship.org For instance, hydrous cobalt-iridium oxide two-dimensional nanoframes have demonstrated significantly higher OER mass activity and specific activity compared to commercial iridium oxide (IrO₂) catalysts. nih.govrsc.org The enhanced activity is attributed to the presence of highly active surface iridium hydroxide (B78521) groups. nih.gov

Computational studies using density functional theory (DFT) have also identified Co-Ir bimetallic oxides as promising acid-stable OER catalysts. chemrxiv.orgnih.gov These studies suggest that doping cobalt into the IrO₂ structure alters the electron density and lowers the activation energies for the OER. nih.govrsc.org Furthermore, synthesis techniques like the modified Adams fusion method are being developed to produce scalable IrCo oxide nanoparticles. acs.org Acid etching of these materials can further boost activity by selectively removing cobalt to increase the number of exposed active iridium sites. acs.orgescholarship.org

Catalyst SystemKey AdvantagePerformance MetricSynthesis/Modification
Hydrous Co-Ir Oxide NanoframesHigher OER activity17x higher mass activity, 18x higher specific activity vs. commercial IrO₂. nih.govTwo-dimensional nanoframe synthesis. nih.gov
Ir-doped Co₃O₄Bimetallic synergic effectLower overpotential for OER. researchgate.netFirst-principles calculations for design. researchgate.net
IrCo Oxide NanoparticlesReduced iridium usageLower overpotential at 10 mA/cm² vs. commercial IrOₓ. acs.orgSurfactant-assisted Adams fusion and acid etching. acs.orgescholarship.org
Sub-nano Ir cluster@CoO/CeO₂High efficiency and stabilityStable operation for 300 hours in full-pH range. nih.govCore-shell nanowire synthesis with Ir cluster deposition. nih.gov

Enhanced Photocatalytic Systems for Solar-to-Fuel Conversion

Inspired by natural photosynthesis, artificial photocatalytic systems aim to convert solar energy, water, and carbon dioxide into valuable chemical fuels. researchgate.netfrontiersin.org Cobalt-iridium based systems are being investigated for their potential to drive these complex reactions with greater efficiency.

In the context of photocatalytic hydrogen evolution, iridium(III) complexes are often used as photosensitizers due to their excellent photophysical properties, such as long emission lifetimes and photostability. researchgate.netshimadzu.com These photosensitizers can be paired with cobalt-based catalysts to facilitate the reduction of protons to hydrogen. researchgate.netshimadzu.com Recent research has focused on creating dyad structures where an iridium(III) photosensitizer is directly linked to a cobalt(III) catalyst. These integrated systems have been shown to efficiently produce hydrogen under visible light irradiation, outperforming equivalent systems where the components are not linked. researchgate.net

For CO₂ reduction, iridium(III) photosensitizers have been combined with cobalt phthalocyanine (B1677752) (CoPc) catalysts. This combination has achieved a quantum efficiency of 10.2% for the selective conversion of CO₂ to carbon monoxide (CO). mdpi.com The development of such hybrid systems, which leverage the distinct functions of both cobalt and iridium components, is a promising avenue for advancing solar-to-fuel technologies. nih.gov

Catalysis for Complex Organic Transformations

The unique reactivity of cobalt and iridium complexes is also being harnessed to develop more efficient and selective catalysts for a wide range of organic reactions. While rhodium and iridium have historically dominated this field, the lower cost and abundance of cobalt are driving interest in its catalytic applications. wiley-vch.de

Design of More Efficient and Selective Catalytic Systems

Bimetallic cobalt-iridium catalysts offer the potential for synergistic effects that can lead to enhanced performance in various organic transformations. For example, in the cleavage of the β-O-4 ether linkage found in lignin (B12514952), a major component of biomass, both iridium and cobalt pincer complexes have shown activity. mdpi.com Density functional theory studies have revealed that the cobalt-pincer catalyst can be more active for this cleavage reaction due to a two-state reactivity that lowers the activation barrier. mdpi.com

The development of cobalt-based catalysts is an emerging area in homogeneous catalysis, including hydrogenations. nih.gov While noble metals like iridium have been the standard, cobalt complexes are being explored as sustainable alternatives. nih.govnih.gov The design of these catalysts often involves the use of multidentate ligands that can tune the electronic and steric properties of the metal center to achieve desired reactivity and selectivity. nih.gov The exploration of bimetallic Co-Ir systems in this context could lead to catalysts that combine the reactivity of iridium with the cost-effectiveness of cobalt, opening new avenues for the synthesis of complex organic molecules. wiley-vch.de

Cross-Integration of Catalysis Disciplines and Methodologies

The synergy between cobalt and iridium has become a fertile ground for the cross-integration of different catalysis disciplines, combining the distinct advantages of homogeneous, heterogeneous, and electrocatalysis to create novel catalytic systems. Researchers are actively immobilizing molecular catalysts, which are traditionally used in homogeneous catalysis, onto solid supports to merge their high activity and selectivity with the practical benefits of heterogeneous catalysts, such as easy separation and recyclability. researchgate.netdiva-portal.org This approach allows for the creation of well-defined, uniform active sites, paving the way for new catalytic applications. researchgate.net

A significant area of integration is in electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. capes.gov.brosti.gov Scientists have developed hybrid structures by integrating single iridium atoms into the lattice of cobalt spinel oxides. capes.gov.brx-mol.comresearchgate.netacs.org This method overcomes the structural limitations of noble metals, which are typically confined to single atoms, clusters, or nanoparticles. capes.gov.brx-mol.comresearchgate.netacs.org By accommodating iridium atoms within the cationic sites of a cobalt oxide host lattice, a new class of hybrid material is formed. capes.gov.brx-mol.comresearchgate.netacs.org For instance, an Ir₀.₀₆Co₂.₉₄O₄ catalyst demonstrated a dramatic increase in electrocatalytic activity for OER in acidic conditions, outperforming the parent cobalt oxide by two orders of magnitude. capes.gov.brx-mol.comresearchgate.netacs.org This enhanced performance is attributed to the strong electronic interaction between the iridium atoms and the cobalt oxide support, which also improves corrosion resistance. capes.gov.brx-mol.comresearchgate.netacs.org

Furthermore, the integration of different catalytic functions is evident in processes like the carbonylation of methanol (B129727) to produce acetic acid. While rhodium-based catalysts are common, altering cobalt catalysts with promoters like iridium can significantly lower the required operating pressures. ijcce.ac.ir The development of catalysts that combine homogeneous and heterogeneous features, such as a rhodium catalyst anchored on a polymer resin, highlights the move towards more robust and efficient industrial processes. ijcce.ac.ir This principle extends to cobalt-iridium systems, where the combination aims to enhance activity and stability. rsc.org

Strategic Resource Management and Iridium Minimization in Catalysis

The scarcity and high cost of iridium necessitate strategic resource management. Research is heavily focused on minimizing the amount of iridium required in catalysts without compromising performance, primarily through the development of earth-abundant alternatives and innovative material design strategies. osti.gov

Development of Earth-Abundant Alternatives and Hybrid Systems

Researchers have successfully synthesized hybrid materials such as hydrous cobalt-iridium oxide two-dimensional nanoframes and iridium single atoms integrated into cobalt oxide spinels. capes.gov.brrsc.org These systems leverage the synergistic interaction between cobalt and iridium to boost performance. For example, hydrous Co-Ir oxide nanoframes show higher OER activity than commercial iridium oxide. rsc.org Similarly, embedding iridium single atoms in a cobalt oxide matrix not only enhances activity but also significantly improves durability under harsh acidic conditions. capes.gov.brx-mol.comresearchgate.netacs.org

The development of these hybrid systems represents a move towards more economically viable catalysts. The goal is to create materials that either match or exceed the performance of pure iridium catalysts while containing substantially less of the precious metal. osti.gov

Load Minimization, Thin-Film Deposition, and Alloying Strategies

Minimizing the iridium loading in catalysts is a critical objective. Alloying iridium with cobalt is a highly effective strategy. acs.org By creating a mixed iridium-cobalt oxide phase, the intrinsic activity of the catalyst can be tuned and enhanced. acs.org This is because cobalt can modify the binding energies of oxygen intermediates on the catalyst surface, which is a key factor in OER activity. acs.org

One successful approach involves a surfactant-assisted synthesis method to produce iridium-cobalt oxide nanoparticles. osti.govacs.org This technique allows for a homogeneous distribution of the metal precursors, leading to better interaction between iridium and cobalt and the formation of a synergistic mixed oxide phase. acs.org Subsequent acid etching can be used to selectively remove some of the cobalt, thereby exposing more active iridium sites and further boosting catalytic activity. osti.gov

Another advanced strategy is the creation of single-atom catalysts. By dispersing individual iridium atoms onto a cobalt oxide support, the utilization efficiency of the precious metal is maximized. capes.gov.brx-mol.comresearchgate.netacs.org This "single-atom" approach has been shown to create catalysts with exceptionally high activity for the OER. capes.gov.brx-mol.comresearchgate.netacs.org The strong interaction between the isolated iridium atoms and the cobalt oxide support is key to both the high activity and the enhanced stability of these materials. capes.gov.brx-mol.comresearchgate.netacs.org These alloying and load-minimization strategies are essential for the development of cost-effective and sustainable catalytic technologies.

Fundamental Mechanistic Understanding and Rational Catalyst Design

A deep understanding of how cobalt-iridium catalysts function at a molecular level is crucial for designing next-generation materials with improved performance. Research in this area focuses on analyzing activity and durability and understanding how the catalyst structure changes during operation.

In-depth Analyses of Activity and Durability Across Diverse Environments

The performance of cobalt-iridium catalysts is highly dependent on the operating environment. For the acidic oxygen evolution reaction (OER), a key challenge is catalyst stability. Bimetallic Co-Ir catalysts have shown improved durability compared to monometallic catalysts. For example, hydrous cobalt-iridium oxide nanoframes exhibit similar stability to commercial IrO₂, but their degradation mechanism is different. rsc.org

A significant breakthrough has been the development of iridium single atoms supported on a cobalt oxide spinel (Ir₀.₀₆Co₂.₉₄O₄). capes.gov.brresearchgate.netacs.org This catalyst shows remarkable corrosion resistance under acidic and oxidative conditions due to the strong interaction between the iridium atoms and the cobalt oxide support. capes.gov.brresearchgate.netacs.org This strong interaction helps to anchor the iridium, preventing it from dissolving into the electrolyte, which is a common failure mode for OER catalysts.

The table below summarizes the elemental composition of a Co-Ir catalyst at different stages of preparation, illustrating the changes that contribute to its final properties. rsc.org

Material StageIridium (wt%)Cobalt (wt%)Oxygen (wt%)
As-prepared (Co(OH)₂:Ir)23.1 ± 3.5--
After Thermal Treatment (Co-Ir)36.0 ± 1.846.0 ± 2.917.3 ± 4.3

This interactive table shows the weight percentage of elements in a cobalt-iridium catalyst during its synthesis. The initial material is primarily a mix of cobalt hydroxide and an iridium salt, which is then thermally treated to form the final bimetallic catalyst. rsc.org

Understanding Dynamic Transformations of Active Centers and In Situ Formation of Species

The active sites of a catalyst are not static; they can undergo dynamic transformations during a chemical reaction. Understanding these changes is key to designing more robust and efficient catalysts. For iridium-based OER catalysts, it is known that reactive oxygen species form on the surface during the reaction. rsc.org

In Co-Ir systems, the interaction between the two metals plays a vital role. The local structure of the supported active metal is crucial in determining the selectivity towards the desired product. researchgate.net For instance, in iridium supported on cobalt oxide for CO₂ hydrogenation, the exceptional performance was attributed to the uniform distribution of iridium on the support and a mixed Ir⁺³/Ir⁺⁴ oxidation state, which facilitates electron exchange with the Co₃O₄ support during the reaction. researchgate.net

Recent studies on Ir-Co oxide nanoparticles for the OER have shown that the catalyst structure evolves differently in acidic versus alkaline environments. This highlights the importance of studying catalysts under realistic operating conditions to understand how the active species are formed in situ and how they change over time. This knowledge is essential for the rational design of catalysts with long-term stability and high activity.

Novel Molecular Engineering Endeavors for Performance Enhancement

The targeted design of cobalt-iridium materials through molecular engineering offers a powerful pathway to enhance their catalytic and electronic performance. This approach involves the precise manipulation of material composition and structure at the atomic and nanoscale levels to optimize electronic properties, create highly active sites, and improve stability. Key strategies currently being explored include the fabrication of nanostructured alloys, the design of complex heterostructures, atomic-level doping to create single-atom catalysts, and the modification of molecular complexes with functional ligands.

Nanostructuring and Alloying

Creating nanostructured alloys of cobalt and iridium is a prominent strategy for developing high-performance catalysts. By controlling the size, shape, and composition of nanoparticles, researchers can significantly increase the electrochemically active surface area and introduce synergistic electronic effects between the two metals.

A notable application is in the development of electrocatalysts for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. Research has shown that forming CoIr nanoclusters (NCs) by introducing cobalt dopants into an iridium catalyst induces a local magnetic moment. acs.orgnih.gov This modification, a direct result of 3d-5d hybridization, enhances the acidic OER activity, particularly under an applied magnetic field. acs.orgnih.gov These CoIr NCs have demonstrated a low overpotential of 220 mV at a current density of 10 mA cm⁻² and remarkable long-term stability for 120 hours, a significant improvement over the 260 mV overpotential and 20-hour stability observed without a magnetic field. acs.orgnih.gov

Further advancements include the fabrication of unique nanostructures like nanotubes and nanoframes. One-dimensional tubular mixed oxides of iridium and cobalt (IrₓCo₁₋ₓOᵧ) have been synthesized, where the cobalt oxide component acts as a structural template. acs.org Among various compositions, Ir₀.₄₆Co₀.₅₄Oᵧ nanotubes exhibited superior OER activity compared to commercial Ir/C catalysts, demonstrating that an optimal ratio of the expensive iridium with the cheaper cobalt can lead to enhanced performance. acs.org Similarly, hydrous cobalt-iridium oxide two-dimensional nanoframes have been developed, consisting of interconnected alloy domains in a porous, carbon-free structure. rsc.org These nanoframes provide exceptional three-dimensional access to active sites and exhibit 17 times higher OER mass activity than commercial IrO₂. rsc.org

Performance Metrics of Engineered Co-Ir Nanocatalysts
Catalyst SystemEngineering StrategyKey Performance FindingApplication
CoIr Nanoclusters (NCs)Alloying/DopingOverpotential reduced from 260 mV to 220 mV (at 10 mA cm⁻²) under a magnetic field. acs.orgnih.govAcidic OER
Ir₀.₄₆Co₀.₅₄Oᵧ NanotubesNanostructuring/AlloyingShowed greater OER catalytic activity than pure Ir oxide and commercial Ir/C. acs.orgAlkaline OER
Hydrous Co-Ir Oxide 2D NanoframesNanostructuring (Nanoframes)17 times higher OER mass activity compared to commercial IrO₂. rsc.orgAcidic OER

Heterostructure and Interface Engineering

The creation of heterostructures, which are interfaces formed by two or more different materials, is another sophisticated molecular engineering technique. rsc.org These structures facilitate charge transfer and create unique electronic states at the interface, which can dramatically boost catalytic activity. rsc.orgresearchgate.net In the Co-Ir system, this involves layering or combining cobalt and iridium compounds with other materials to induce synergistic effects. While not always a direct Co-Ir interface, the principles guide the design of advanced catalysts. For instance, the development of cobalt/iron (oxides) heterostructures has shown that interface engineering can generate local crystallinity and defective oxygen, which enhances OER performance. researchgate.net This strategy highlights the potential for designing Co-Ir based heterostructures to achieve similar or enhanced effects.

Atomic-Level Doping and Single-Atom Catalysis

A frontier in molecular engineering is the precise placement of single metal atoms within a host material. This approach maximizes atom utilization efficiency, particularly for precious metals like iridium, and can create unique active centers with exceptional performance.

Groundbreaking research has demonstrated that single iridium atoms can be integrated into the cationic sites of a cobalt oxide (Co₃O₄) spinel structure. capes.gov.bracs.orgnih.govresearchgate.net The resulting catalyst, Ir₀.₀₆Co₂.₉₄O₄, exhibits an electrocatalytic activity for the acidic OER that is two orders of magnitude higher than that of the parent cobalt oxide. capes.gov.bracs.orgnih.govresearchgate.net This remarkable enhancement is attributed to the strong interaction between the isolated iridium atoms and the cobalt oxide support, which also improves corrosion resistance. capes.gov.bracs.orgresearchgate.net Theoretical calculations confirm that the isolated Ir atoms boost electronic conductivity and optimize the energy barrier for the reaction. researchgate.net This single-atom approach highlights a path toward designing highly active and cost-effective catalysts by incorporating minimal amounts of precious metals into abundant metal oxides. researchgate.net

Performance of Single-Atom Ir-Co Catalyst for Acidic OER
CatalystDescriptionActivity Enhancement (vs. Parent Oxide)Key Benefit
Ir₀.₀₆Co₂.₉₄O₄Single Ir atoms in Co₃O₄ spinel lattice~100-fold increase. capes.gov.bracs.orgnih.govHigh activity with minimal precious metal use; improved stability. capes.gov.brresearchgate.net
Co₃O₄Parent cobalt oxideBaselineAbundant, but lower activity.

Ligand Modification in Molecular Complexes

For molecular cobalt-iridium compounds, the organic ligands bound to the metal centers play a crucial role in determining their stability and reactivity. tdx.catrsc.orgnih.govfrontiersin.org Molecular engineering in this context involves the strategic modification of these ligands to fine-tune the electronic structure and catalytic behavior of the complex. nih.gov Although many studies focus on monometallic species, the principles are directly applicable to future bimetallic Co-Ir catalysts.

Q & A

Synthesis and Characterization

Basic: What experimental methods are most reliable for synthesizing cobalt-iridium alloys with controlled stoichiometry?

  • Methodological Answer: Use co-reduction techniques (e.g., chemical vapor deposition or solvothermal synthesis) with precise control of precursor ratios and reaction kinetics. Monitor phase purity via X-ray diffraction (XRD) and confirm stoichiometry using energy-dispersive X-ray spectroscopy (EDS). Ensure inert atmospheres to prevent oxidation, especially for nanoscale alloys .

Advanced: How can researchers address inconsistencies in reported lattice parameters for cobalt-iridium nanostructures synthesized via similar methods?

  • Methodological Answer: Conduct a systematic review of synthesis conditions (e.g., temperature gradients, precursor purity) and characterize samples using high-resolution transmission electron microscopy (HRTEM) to detect lattice distortions. Cross-validate findings with synchrotron-based XRD to resolve discrepancies caused by instrumental limitations or sample heterogeneity .

Catalytic Applications

Basic: What mechanistic frameworks explain the enhanced oxygen evolution reaction (OER) activity of cobalt-iridium oxides compared to monometallic analogs?

  • Methodological Answer: Employ density functional theory (DFT) to model electronic structure changes at active sites, complemented by in-situ Raman spectroscopy to track intermediate species during OER. Compare turnover frequencies (TOFs) under standardized electrochemical conditions (e.g., pH 14, 25°C) to isolate synergistic effects .

Advanced: How can researchers reconcile contradictory reports on the stability of cobalt-iridium catalysts in acidic vs. alkaline media?

  • Methodological Answer: Design comparative degradation studies using identical catalyst loadings and electrochemical protocols. Quantify metal dissolution via inductively coupled plasma mass spectrometry (ICP-MS) and correlate with operando X-ray absorption spectroscopy (XAS) data to identify dissolution pathways. Apply the FINER criteria to evaluate study feasibility and relevance .

Data Analysis and Reproducibility

Basic: What statistical methods are recommended for analyzing catalytic activity datasets with high variance?

  • Methodological Answer: Use multivariate regression to account for variables like surface area and crystallite size. Apply Grubbs’ test to identify outliers and report confidence intervals (95%) for TOFs. Include raw data in supplementary materials to enhance reproducibility .

Advanced: How can researchers validate computational models predicting cobalt-iridium interface properties when experimental data is sparse?

  • Methodological Answer: Perform sensitivity analyses on DFT parameters (e.g., exchange-correlation functionals) and benchmark against available experimental data (e.g., XPS binding energies). Use Bayesian inference to quantify uncertainty in predicted adsorption energies and publish code repositories for peer validation .

Experimental Design

Basic: What controls are essential when testing cobalt-iridium compounds for magnetic properties?

  • Methodological Answer: Include diamagnetic and paramagnetic reference materials (e.g., SiO₂, MnO) in SQUID magnetometry runs. Standardize sample mass and geometry to minimize artifacts. Replicate measurements across multiple batches to assess synthetic reproducibility .

Advanced: How to optimize combinatorial screening workflows for identifying novel cobalt-iridium perovskite compositions with target bandgaps?

  • Methodological Answer: Implement high-throughput robotic synthesis coupled with UV-vis diffuse reflectance spectroscopy. Apply machine learning (e.g., random forest regression) to predict bandgaps from composition-property databases. Validate predictions with focused ion beam (FIB)-fabricated thin films for photoelectrochemical testing .

Contradiction Resolution in Literature

Basic: Why do studies report conflicting thermal stability thresholds for cobalt-iridium sulfides?

  • Methodological Answer: Review differential scanning calorimetry (DSC) protocols: discrepancies often arise from heating rate variations (e.g., 5°C/min vs. 10°C/min) or sample encapsulation methods. Replicate experiments using harmonized conditions and publish detailed thermal profiles .

Advanced: How to resolve debates about the dominant active sites in cobalt-iridium alloy catalysts for CO₂ reduction?

  • Methodological Answer: Use atomically resolved scanning tunneling microscopy (STM) to map surface sites under reaction conditions. Pair with isotopic labeling (¹³CO₂) and kinetic isotope effect (KIE) studies to distinguish mechanistic pathways. Apply PICO frameworks to structure hypothesis-driven experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.